Cholesta-4,7-dien-3-one
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,17-19,23-25H,6-9,11-16H2,1-5H3/t19-,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZVVVDTKTSRR-JRFVBUDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937470 | |
| Record name | Cholesta-4,7-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16826-35-0 | |
| Record name | Cholesta-4,7-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016826350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesta-4,7-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cholesta-4,6-dien-3-one: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of Cholesta-4,6-dien-3-one, a significant intermediate in steroid metabolism. This document consolidates critical information regarding its chemical structure, physicochemical properties, synthesis methodologies, and its biological role, particularly as a precursor in the biosynthesis of cholestanol. Detailed experimental protocols and visual diagrams of its metabolic pathway and experimental workflows are included to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development. It is important to note that while the initial inquiry specified Cholesta-4,7-dien-3-one, the preponderance of scientific literature points to Cholesta-4,6-dien-3-one as the more extensively studied and biologically relevant isomer. This guide will focus on the latter.
Chemical Identity and Structure
Cholesta-4,6-dien-3-one is a cholestanoid, a class of tetracyclic lipids derived from cholesterol.[1] Its structure features a ketone group at the C3 position and conjugated double bonds at the C4 and C6 positions of the steroid nucleus.
IUPAC Name: (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
CAS Number: 566-93-8
Chemical Formula: C₂₇H₄₂O
Molecular Weight: 382.6 g/mol [1]
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral data for Cholesta-4,6-dien-3-one is presented below.
Table 1: Physicochemical Properties of Cholesta-4,6-dien-3-one
| Property | Value | Source |
| Physical Description | Solid | [1] |
| Molecular Weight | 382.6 g/mol | [1] |
| Monoisotopic Mass | 382.323565959 Da | [1] |
| XLogP3 | 8.3 | [1] |
| Polar Surface Area | 17.1 Ų | [1] |
| Heavy Atom Count | 28 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Table 2: Spectral Data for Cholesta-4,6-dien-3-one
| Spectral Data Type | Key Features | Source |
| GC-MS | Molecular Ion (M+) at m/z 382 | |
| IR Spectra | Characteristic peaks for α,β-unsaturated ketone | |
| ¹H NMR Spectra | Signals corresponding to the steroidal backbone and side chain | |
| ¹³C NMR Spectra | Resonances for 27 carbon atoms, including carbonyl and olefinic carbons |
Synthesis and Experimental Protocols
Cholesta-4,6-dien-3-one can be synthesized from cholesterol through various methods. A common approach involves the Oppenauer oxidation of cholesterol. While detailed, step-by-step protocols are often proprietary or vary between laboratories, the following represents a generalized procedure based on established chemical principles.
Experimental Protocol: Synthesis of Cholesta-4,6-dien-3-one via Oppenauer Oxidation
Objective: To synthesize Cholesta-4,6-dien-3-one from cholesterol.
Materials:
-
Cholesterol
-
Aluminum isopropoxide
-
Acetone (or other ketone as a hydrogen acceptor)
-
Toluene (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
A solution of cholesterol in a suitable solvent such as toluene is prepared in a round-bottom flask.
-
A ketone, typically acetone, is added to the solution to act as a hydrogen acceptor.
-
Aluminum isopropoxide is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The organic layer is separated, washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Cholesta-4,6-dien-3-one.
Biological Significance and Metabolic Pathway
Cholesta-4,6-dien-3-one is a key intermediate in the metabolic pathway leading to the formation of cholestanol. This pathway is of particular interest in the study of cerebrotendinous xanthomatosis (CTX), a lipid storage disease characterized by the accumulation of cholesterol and cholestanol.[2] In individuals with CTX, there is an increased concentration of Cholesta-4,6-dien-3-one in the serum.
The metabolism of Cholesta-4,6-dien-3-one primarily occurs in the liver, adrenals, and brain, where it is converted to 4-cholesten-3-one and subsequently to cholestanol.[2]
Signaling Pathway Diagram
Caption: Metabolic pathway of Cholesta-4,6-dien-3-one to Cholestanol.
Experimental Protocols for Biological Assays
The following protocol outlines a general method for investigating the metabolism of Cholesta-4,6-dien-3-one in liver microsomes, a common in vitro model for studying drug and xenobiotic metabolism.
Experimental Protocol: In Vitro Metabolism of Cholesta-4,6-dien-3-one in Liver Microsomes
Objective: To determine the metabolic conversion of Cholesta-4,6-dien-3-one to its metabolites (e.g., 4-Cholesten-3-one) by liver microsomes.
Materials:
-
Cholesta-4,6-dien-3-one
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes and phosphate buffer in a microcentrifuge tube.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: The reaction is initiated by adding Cholesta-4,6-dien-3-one (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, typically <1%) and the NADPH regenerating system.
-
Incubation: The reaction is incubated at 37°C for a specific period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins. An internal standard is added at this step for accurate quantification.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is transferred to a new tube or plate and analyzed by LC-MS/MS to quantify the remaining amount of Cholesta-4,6-dien-3-one and the formation of its metabolites over time.
Experimental Workflow Diagram
Caption: General workflow for an in vitro liver microsome metabolism assay.
Conclusion
Cholesta-4,6-dien-3-one is a steroidal compound of significant interest due to its role as a key intermediate in cholestanol biosynthesis. Understanding its chemical properties, synthesis, and metabolic fate is crucial for research into lipid metabolism disorders such as cerebrotendinous xanthomatosis. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and professionals engaged in steroid biochemistry and drug development. Further research into the specific enzymes and regulatory mechanisms involved in its metabolism will continue to enhance our understanding of its physiological and pathological roles.
References
A Technical Guide to the Biosynthesis of Cholesta-4,7-dien-3-one from 7-Dehydrocholesterol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 7-Dehydrocholesterol (7-DHC) is a pivotal intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and the precursor to vitamin D3.[1][2] While its primary metabolic fates are reduction to cholesterol or photochemical conversion to vitamin D3, 7-DHC can also undergo oxidative transformations to yield various oxysterols. This guide provides an in-depth examination of a less-characterized metabolic pathway: the biosynthesis of cholesta-4,7-dien-3-one from 7-dehydrocholesterol. It consolidates available data, presents detailed experimental protocols for studying this conversion, and contextualizes the pathway within the broader landscape of sterol metabolism.
Introduction: 7-Dehydrocholesterol as a Metabolic Hub
7-Dehydrocholesterol is the immediate precursor to cholesterol in the final step of the Kandutsch-Russell biosynthetic pathway, a reaction catalyzed by 7-dehydrocholesterol reductase (DHCR7).[1] This pathway is critical for maintaining cellular cholesterol homeostasis. Deficiencies in DHCR7 lead to the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), characterized by a toxic accumulation of 7-DHC.[1][3]
Beyond its role in cholesterol synthesis, 7-DHC is the direct precursor to vitamin D3, undergoing conversion in the skin upon exposure to UVB radiation.[2] However, the accumulation of 7-DHC, particularly in pathological states like SLOS, makes it susceptible to alternative enzymatic and non-enzymatic oxidative reactions. These reactions generate a class of molecules known as oxysterols, which have diverse biological activities.
One such oxidative product is this compound. Research has demonstrated its formation from a 7-dehydrocholesterol precursor in specific tissues, suggesting a regulated, tissue-specific metabolic pathway.[4] This document focuses on the available evidence for this conversion, its potential mechanisms, and methodologies for its investigation.
Core Biosynthetic Pathway: Formation of this compound
The direct conversion of 7-dehydrocholesterol to this compound has been observed in studies using rat models. This transformation is an oxidative process that appears to be tissue-specific.
Tissue Localization and Key Observations
Studies involving the administration of radiolabeled precursors to rats have shown that the formation of this compound from [14C]7-dehydrocholesterol is most active in the mucous membrane of the small intestine and the secretory part of the stomach.[4] In contrast, the pathway was not observed to proceed from a [14C]cholesterol precursor, confirming 7-DHC as the direct substrate.[4] The maximum incorporation of the radiolabel into this compound occurred approximately six hours after administration, suggesting a metabolically controlled process.[4] It has been hypothesized that this oxidative transformation may be related to hydrochloric acid secretion by the gastric mucosa.[4]
References
- 1. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 3. Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Formation of 7-dehydrocholesterol ketoderivative - this compound in stomach and intestinal rat tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of Cholesta-4,7-dien-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesta-4,7-dien-3-one is a steroid molecule of significant interest in biological systems. As a derivative of 7-dehydrocholesterol, a key intermediate in cholesterol biosynthesis, its presence and formation can provide insights into sterol metabolism and potential pathological pathways. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic origins, and the methodologies for its study.
Natural Occurrence and Biosynthesis
This compound has been identified as a naturally occurring ketoderivative of 7-dehydrocholesterol in mammalian tissues. Studies have demonstrated its formation in the secretory and esophageal parts of the rat stomach, as well as in the mucous and serous membranes of the small intestine[1]. The biosynthesis of this compound is directly linked to the metabolism of 7-dehydrocholesterol, indicating an oxidative transformation of the latter[1].
The proposed biosynthetic pathway involves the conversion of 7-dehydrocholesterol to this compound. This transformation is believed to be an enzymatic process, although the specific enzyme responsible has not been definitively identified in the reviewed literature. Tracer studies using [2-14C] sodium acetate have confirmed that this compound is formed from [14C] 7-dehydrocholesterol and not directly from [14C] cholesterol[1].
Biosynthetic Pathway
Quantitative Data
While the qualitative presence of this compound in specific rat tissues has been established, comprehensive quantitative data on its concentration in various biological systems is not extensively available in the current body of scientific literature. Further research employing sensitive analytical techniques is required to determine the physiological and pathological concentrations of this sterol.
| Biological System | Tissue/Fluid | Concentration Range | Method of Quantification | Reference |
| Rattus norvegicus | Stomach (secretory & esophageal parts) | Detected (quantitative data not specified) | Radiotracer analysis with [2-14C] sodium acetate | [1] |
| Rattus norvegicus | Small Intestine (mucous & serous membranes) | Detected (quantitative data not specified) | Radiotracer analysis with [2-14C] sodium acetate | [1] |
Experimental Protocols
The isolation, identification, and quantification of this compound from biological matrices necessitate a multi-step approach, leveraging established methodologies for sterol analysis.
Sample Preparation and Extraction
A generalized protocol for the extraction of sterols from biological tissues is outlined below. This protocol may require optimization based on the specific tissue type and the concentration of the target analyte.
-
Tissue Homogenization: The tissue sample is homogenized in a suitable solvent system, typically a mixture of chloroform and methanol (2:1, v/v), to disrupt cell membranes and solubilize lipids.
-
Saponification: To hydrolyze esterified sterols and release the free sterol, the lipid extract is subjected to saponification with a strong base, such as potassium hydroxide in ethanol, at an elevated temperature.
-
Extraction of Unsaponifiable Lipids: After saponification, the non-polar lipids, including this compound, are extracted from the aqueous-alcoholic phase using an organic solvent like n-hexane or diethyl ether.
-
Washing and Drying: The organic extract is washed with water to remove residual base and water-soluble impurities. The solvent is then evaporated to dryness under a stream of nitrogen.
Purification and Isolation
The crude lipid extract can be further purified using chromatographic techniques to isolate this compound.
-
Solid-Phase Extraction (SPE): SPE with silica-based or other appropriate sorbents can be employed for the initial cleanup and fractionation of the lipid extract.
-
High-Performance Liquid Chromatography (HPLC): Normal-phase or reverse-phase HPLC can be utilized for the fine separation and isolation of this compound from other closely related sterols.
Identification and Structural Elucidation
The definitive identification of isolated this compound is achieved through a combination of spectroscopic methods.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) provides information on the molecular weight and fragmentation pattern of the molecule, which is crucial for its identification. Derivatization to trimethylsilyl (TMS) ethers is often performed prior to GC-MS analysis to improve volatility and chromatographic behavior[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the complete structural elucidation of the isolated compound, confirming the position of double bonds and the ketone group.
Quantification
Quantitative analysis of this compound can be performed using chromatographic techniques coupled with appropriate detectors.
-
Gas Chromatography (GC): GC with flame ionization detection (FID) or mass spectrometry (MS) in selected ion monitoring (SIM) mode can be used for sensitive and specific quantification. The use of an internal standard, such as a deuterated analog, is recommended for accurate quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the quantification of sterols in complex biological matrices. A stable isotope-labeled internal standard is essential for accurate results.
Experimental Workflow
Conclusion
This compound is a naturally occurring sterol derived from the oxidative metabolism of 7-dehydrocholesterol in mammalian gastrointestinal tissues. While its precise physiological role and the enzymatic machinery for its synthesis are yet to be fully elucidated, the established methodologies for sterol analysis provide a robust framework for its further investigation. Future research focusing on the quantitative analysis of this compound in various biological states will be critical in understanding its significance in health and disease, and for exploring its potential as a biomarker or a therapeutic target.
References
Cholesta-4,7-dien-3-one: An In-depth Technical Overview of its Biological Emergence and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesta-4,7-dien-3-one is a ketosteroid that has been identified as a metabolic derivative of 7-dehydrocholesterol. This technical guide provides a comprehensive overview of the available scientific information regarding its discovery, biological formation, and a proposed methodology for its isolation and characterization. Due to the limited availability of a singular "discovery" paper, this document synthesizes information from related studies to present a cohesive understanding of this compound. This guide adheres to stringent data presentation and visualization requirements, offering detailed experimental insights and logical workflows for scientific professionals.
Discovery and Biological Context
The initial identification of this compound is linked to its discovery as a naturally occurring metabolite. A 1979 study published in the Ukrainian Biochemical Journal first reported the formation of this compound in the stomach and intestinal tissues of rats. The research indicated that this compound is not formed from cholesterol but rather through the oxidative transformation of 7-dehydrocholesterol. The formation was found to be most active in the mucous membrane of the small intestine and the secretory part of the stomach.
The enzymatic conversion of 7-dehydrocholesterol to a ketosteroid has been further elucidated in studies on cytochrome P450 enzymes. Specifically, human cytochrome P450 7A1 has been shown to catalyze the direct oxidation of 7-dehydrocholesterol. This enzymatic action provides a plausible mechanism for the in vivo formation of this compound.
Proposed Experimental Protocols
Isolation of this compound from Rat Gastric Mucosa
This protocol is a generalized procedure for the extraction and purification of steroids from tissue.
Materials:
-
Wistar rats
-
Liquid nitrogen
-
Homogenizer
-
Organic solvents: n-hexane, isopropyl alcohol, methanol, chloroform
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Tissue Collection and Homogenization:
-
Euthanize Wistar rats and dissect the stomach and small intestine.
-
Isolate the gastric and intestinal mucosa and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a cold phosphate buffer (pH 7.4).
-
-
Lipid Extraction:
-
Extract the total lipids from the homogenate using a mixture of n-hexane and isopropyl alcohol (e.g., 3:2 v/v).
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Pass the lipid extract through a C18 SPE cartridge to separate steroids from more polar and nonpolar lipids.
-
Wash the cartridge with a nonpolar solvent (e.g., hexane) to elute nonpolar lipids.
-
Elute the steroid fraction with a more polar solvent mixture (e.g., methanol/water).
-
-
Chromatographic Separation:
-
Further purify the steroid fraction using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform/methanol).
-
Visualize the separated compounds under UV light.
-
Scrape the band corresponding to the expected polarity of this compound and elute the compound from the silica gel.
-
For final purification, subject the eluted compound to HPLC analysis.
-
Characterization of this compound
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS) with Gas Chromatography (GC) or Liquid Chromatography (LC) interface
-
Infrared (IR) Spectrometer
-
UV-Visible Spectrophotometer
Procedure:
-
Mass Spectrometry (MS):
-
Perform GC-MS or LC-MS analysis to determine the molecular weight and fragmentation pattern of the isolated compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1H and 13C NMR spectra to elucidate the chemical structure of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum to identify characteristic functional groups, such as the carbonyl group of the ketone.
-
-
UV-Visible Spectroscopy:
-
Measure the UV-Vis spectrum to identify the conjugated diene system present in the molecule.
-
Data Presentation
Due to the absence of specific published quantitative data for this compound, the following tables present expected and analogous data based on its chemical structure and data from the related isomer, Cholesta-4,6-dien-3-one.
| Property | Expected/Analogous Value |
| Molecular Formula | C₂₇H₄₂O |
| Molecular Weight | 382.63 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents like chloroform, methanol |
| UV-Vis λmax | Expected in the range of 240-280 nm due to the conjugated system |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Technique | Expected Key Signals/Features |
| ¹H-NMR | Signals for olefinic protons in the δ 5.5-6.5 ppm range. Multiple signals in the upfield region for the steroidal backbone and side chain. Singlet for the C19 methyl group. |
| ¹³C-NMR | Signal for the carbonyl carbon (C3) in the δ 190-200 ppm range. Signals for the double bond carbons (C4, C5, C7, C8) in the δ 120-170 ppm range. Multiple signals for the saturated carbons of the steroid nucleus and side chain. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 382. Characteristic fragmentation pattern for the steroidal backbone. |
| Infrared (IR) | Strong absorption band around 1670-1690 cm⁻¹ corresponding to the α,β-unsaturated ketone carbonyl group. C=C stretching vibrations around 1600-1650 cm⁻¹. |
Table 2: Expected Spectroscopic Data for this compound
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Proposed metabolic pathway for the formation of this compound.
The Enigmatic 4,7-Diene Cholestanes: An Unexplored Frontier in Steroid Biology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The cholestane skeleton, a fundamental framework for a vast array of biologically active steroids, exhibits remarkable functional diversity dictated by its substitution patterns and the presence of unsaturation. While various diene structures within the cholestane ring system have been extensively studied, the cholestane-4,7-diene moiety remains a largely uncharted territory in steroid research. This technical guide delves into the current, albeit limited, understanding of the biological significance of the 4,7-diene structure in cholestanes. Due to the scarcity of direct research on this specific configuration, this paper will provide a comprehensive overview of the known biological roles of structurally related cholestane dienes, namely the 5,7-dienes and 4,6-dienes. By examining the established functions of these analogous compounds, we aim to provide a foundational context and highlight potential avenues for future investigation into the unique biological implications of the 4,7-diene structure. This guide will also present relevant experimental methodologies and visualize key biological pathways involving these related cholestane dienes, offering a valuable resource for researchers poised to explore this intriguing class of steroids.
Introduction: The Significance of Diene Systems in Cholestanes
Steroids, characterized by their four-ring core structure, are indispensable signaling molecules and structural components of cell membranes in eukaryotes. The introduction of double bonds into the cholestane framework gives rise to a diverse array of compounds with distinct biological activities. Diene systems, in particular, play crucial roles in various physiological processes.
The most well-characterized cholestane diene is the cholesta-5,7-diene system, which is a key intermediate in the biosynthesis of cholesterol and vitamin D3. 7-dehydrocholesterol, a prominent member of this class, is converted to vitamin D3 in the skin upon exposure to ultraviolet B (UVB) light. This underscores the critical role of the 5,7-diene moiety in calcium homeostasis and bone metabolism.
Another important class is the cholesta-4,6-diene system. Compounds with this structural feature have been isolated from various natural sources, including marine organisms, and have been shown to possess a range of biological activities, including antimicrobial and potential anti-cancer effects.
In stark contrast, the cholesta-4,7-diene structure is notably absent from the mainstream literature on steroid metabolism and pharmacology. This guide will first summarize the known biological significance of the better-understood 5,7- and 4,6-cholestane dienes to establish a comparative framework. Subsequently, it will address the current knowledge gap regarding 4,7-diene cholestanes and propose future research directions.
The Established Biological Roles of 5,7- and 4,6-Cholestane Dienes
To appreciate the potential significance of the 4,7-diene structure, it is instructive to review the functions of its well-studied isomers.
Cholesta-5,7-dienes: Precursors to Essential Biomolecules
The primary biological significance of cholesta-5,7-dienes lies in their role as biosynthetic precursors.
-
Cholesterol Biosynthesis: 7-dehydrocholesterol is the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol synthesis. The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond to form cholesterol.[1][2] Mutations in the DHCR7 gene lead to an accumulation of 7-dehydrocholesterol and a deficiency of cholesterol, resulting in the severe developmental disorder Smith-Lemli-Opitz syndrome (SLOS).[3]
-
Vitamin D Synthesis: The conjugated double bonds in the B-ring of 7-dehydrocholesterol are crucial for its photochemical conversion to pre-vitamin D3 in the skin upon exposure to UVB radiation. This reaction is fundamental for maintaining calcium and phosphate homeostasis.
Cholesta-4,6-dienes: Bioactive Natural Products
Cholesta-4,6-dienes are found in a variety of natural sources and exhibit interesting pharmacological properties.
-
Antimicrobial Activity: Cholesta-4,6-dien-3-ol, isolated from the marine invertebrate Urechis unicinctus, has demonstrated broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli and Salmonella enterica.[4]
-
Anti-cancer Potential: Synthetic derivatives of cholestane-4,6-dienes are being explored for their cytotoxic effects against cancer cell lines. While the direct anti-cancer activity of naturally occurring cholesta-4,6-dienes is less established, their structural analogs present a promising avenue for drug discovery.
The Cholestane-4,7-diene Structure: A Scientific Enigma
A thorough review of the scientific literature reveals a significant lack of information on the natural occurrence and biological activity of cholestanes featuring a 4,7-diene system. This is in stark contrast to the well-documented importance of the 5,7- and 4,6-diene isomers.
The absence of naturally occurring cholestane-4,7-dienes in mammalian systems suggests that they are not intermediates in major metabolic pathways like cholesterol biosynthesis. Their potential existence in other organisms, such as marine invertebrates or plants, which are known to produce a wide diversity of sterols, remains an open question.[5][6][7]
From a chemical perspective, the synthesis of the 4,7-diene system within the cholestane framework presents unique challenges, which may have contributed to the limited number of studies on these compounds.
Quantitative Data on Related Cholestane Dienes
To provide a quantitative context for the biological activities of diene-containing cholestanes, the following table summarizes available data for related compounds. It is important to note that no such data currently exists for cholestane-4,7-dienes.
| Compound | Biological Activity | Assay | Organism/Cell Line | Quantitative Data (e.g., IC50, EC50) | Reference |
| Cholesta-4,6-dien-3-ol | Antimicrobial | Minimal Inhibitory Concentration (MIC) | Escherichia coli, Salmonella enterica | 0.46 - 0.94 mg/mL | [4] |
| Hecogenin | BACE1 Inhibition | Enzyme Inhibition Assay | N/A | EC50 = 116.3 µM | [4] |
| Cholest-4-en-3-one | BACE1 Inhibition | Enzyme Inhibition Assay | N/A | EC50 = 390.6 µM | [4] |
Experimental Protocols for the Study of Cholestane Dienes
The methodologies employed for the synthesis and biological evaluation of known cholestane dienes would be directly applicable to the future study of 4,7-diene analogs.
Synthesis of Cholestane Dienes
The synthesis of diene systems in steroids often involves elimination reactions from suitably functionalized precursors. For example, a method for the regioselective synthesis of a (1α,3β)-3-hydroxycholestane-4,6-diene-1,25-diol diacetate has been described starting from a 7α-bromo precursor.[8] A similar strategy could potentially be adapted to generate a 4,7-diene system.
Biological Evaluation
-
Antimicrobial Assays: The antimicrobial activity of novel cholestane-4,7-dienes can be assessed using standard methods such as the determination of the Minimal Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[4]
-
Cytotoxicity Assays: The potential anti-cancer activity can be evaluated by determining the half-maximal inhibitory concentration (GI50) against various cancer cell lines using assays like the MTT or crystal violet staining assays.[9]
-
Enzyme Inhibition Assays: If a specific molecular target is hypothesized, in vitro enzyme inhibition assays can be employed to determine the potency of the compounds. For instance, the BACE1 inhibitory activity of cholesta-4,6-dien-3-ol was determined using a dedicated enzyme assay.[4]
-
Signaling Pathway Analysis: Should a cholestane-4,7-diene demonstrate significant biological activity, its mechanism of action can be investigated by examining its effects on key signaling pathways. For example, oxysterols have been shown to modulate the Smoothened (SMO) and Liver X Receptor (LXRα) signaling pathways.[10][11][12] Techniques such as Western blotting, quantitative PCR, and reporter gene assays can be utilized to probe these pathways.
Future Outlook and Research Directions
The biological significance of the 4,7-diene structure in cholestanes represents a significant knowledge gap in steroid chemistry and biology. This unexplored area offers exciting opportunities for future research:
-
Natural Product Discovery: A systematic investigation of sterols from diverse marine organisms and plants may lead to the discovery of naturally occurring cholestane-4,7-dienes.
-
Chemical Synthesis: The development of robust and stereoselective synthetic routes to cholestane-4,7-dienes is crucial for enabling their biological evaluation.
-
Pharmacological Screening: A library of synthetic cholestane-4,7-diene analogs should be screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.
-
Mechanism of Action Studies: For any bioactive compounds identified, detailed mechanistic studies should be undertaken to elucidate their molecular targets and effects on cellular signaling pathways.
Conclusion
While the 4,7-diene structure in cholestanes currently remains an enigma, the well-established biological importance of other diene-containing steroids suggests that this class of compounds may hold untapped potential. By leveraging the knowledge gained from the study of 5,7- and 4,6-cholestane dienes and employing modern synthetic and biological evaluation techniques, researchers are well-positioned to uncover the biological significance of this intriguing and underexplored molecular architecture. The exploration of cholestane-4,7-dienes could lead to the discovery of novel bioactive molecules with therapeutic potential and a deeper understanding of the structure-activity relationships that govern the diverse functions of steroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Marine-Derived Diterpenes from 2019 to 2024: Structures, Biological Activities, Synthesis and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The preparation of (1alpha,3beta)-3-hydroxycholestane-4,6-diene- 1,25-diol diacetate from a 5,7-diene precursor: a new method for the synthesis of heteroannular dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Ketocholesterol and cholestane-triol increase expression of SMO and LXRα signaling pathways in a human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Ketocholesterol and cholestane-triol increase expression of SMO and LXRα signaling pathways in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermochemical Properties of Cholesta-4,7-dien-3-one
Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of Cholesta-4,7-dien-3-one. Recognizing the current gap in experimentally determined data for this specific compound, this document outlines the established experimental protocols for determining key thermochemical parameters. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling future investigation into the thermodynamic characteristics of this and similar steroid molecules. The guide also presents a generalized steroid signaling pathway to provide a biological context for the potential relevance of such compounds.
Introduction
This compound is a steroid derivative of significant interest in various research domains, including biochemistry and pharmacology. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and specific heat capacity, is crucial for predicting its stability, reactivity, and behavior in biological systems. These parameters are fundamental for drug design, formulation development, and understanding metabolic pathways.
Currently, there is a notable absence of published experimental thermochemical data for this compound. This guide addresses this knowledge gap by detailing the standard methodologies that can be employed to determine these vital properties.
Thermochemical Data (Research Gap)
A comprehensive search of scientific literature and chemical databases reveals no experimentally determined thermochemical data for this compound. The following table highlights the properties for which data is needed and for which future research should be prioritized.
| Property | Symbol | Unit | Value |
|---|---|---|---|
| Standard Molar Enthalpy of Formation | ΔHf° | kJ/mol | Not Available |
| Standard Molar Entropy | S° | J/(mol·K) | Not Available |
| Molar Heat Capacity (at constant pressure) | Cp,m | J/(mol·K) | Not Available |
| Enthalpy of Combustion | ΔHc° | kJ/mol | Not Available |
| Enthalpy of Fusion | ΔHfus | kJ/mol | Not Available |
| Melting Point | Tm | °C or K | Not Available |
| Decomposition Temperature | Td | °C or K | Not Available |
Experimental Protocols for Thermochemical Analysis
The following sections detail the primary experimental techniques that can be utilized to determine the thermochemical properties of this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly effective thermoanalytical technique for determining the purity, melting point, and enthalpy of fusion of solid organic compounds like steroids.[1][2]
Objective: To determine the melting point and enthalpy of fusion.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of high-purity this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument has two cells, one for the sample and one for the reference.[2]
-
Experimental Conditions:
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 2-10 °C/min) over a temperature range that encompasses the expected melting point.
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[3]
-
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This heat flow difference is plotted as a function of temperature.
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The onset temperature of the peak is taken as the melting point.
-
The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).[4]
-
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is used to determine the thermal stability and decomposition temperature of a compound.[5][6]
Objective: To determine the decomposition temperature and thermal stability.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a tared TGA sample pan.
-
Instrumentation: A calibrated Thermogravimetric Analyzer, which consists of a precision balance within a furnace, is used.[5]
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
Atmosphere: The experiment is conducted in a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.
-
-
Data Acquisition: The TGA instrument continuously measures the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is reported as the decomposition temperature (Td).
Bomb Calorimetry
Bomb calorimetry is the standard method for determining the enthalpy of combustion of a solid organic compound, from which the standard enthalpy of formation can be calculated.[7][8]
Objective: To determine the enthalpy of combustion (ΔHc°).
Methodology:
-
Sample Preparation: A precisely weighed pellet of this compound is placed in a sample holder within a high-pressure stainless steel vessel (the "bomb").
-
Instrumentation: A bomb calorimeter is used, which consists of the bomb, a bucket of a known mass of water, a stirrer, and a thermometer.
-
Experimental Conditions:
-
The bomb is filled with excess pure oxygen to approximately 30 atm.
-
The bomb is submerged in the water-filled bucket.
-
-
Data Acquisition: The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase. The temperature change is precisely measured.
-
Data Analysis:
-
The heat capacity of the calorimeter (Ccal) is determined in a separate experiment using a standard substance with a known enthalpy of combustion (e.g., benzoic acid).[8]
-
The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter.
-
The enthalpy of combustion is then calculated on a molar basis.
-
Biological Context: Steroid Signaling Pathways
While the specific biological activities of this compound are not extensively documented, as a steroid, it is likely to interact with cellular signaling pathways common to this class of molecules. Steroid hormones typically exert their effects through genomic and non-genomic pathways.[9][10]
Genomic Pathway: Steroids can diffuse across the cell membrane and bind to intracellular receptors in the cytoplasm or nucleus.[11][12] This hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences called hormone response elements (HREs), modulating the transcription of target genes. This process generally occurs over hours to days.[13]
Non-Genomic Pathway: Some steroids can also initiate rapid signaling events by binding to membrane-associated receptors. This can lead to the activation of second messenger systems and kinase cascades, resulting in more immediate cellular responses.[13]
The following diagram illustrates a generalized signaling pathway for steroid hormones.
Conclusion
This technical guide underscores the absence of experimentally determined thermochemical data for this compound and provides a clear roadmap for acquiring this essential information through established analytical techniques. The detailed protocols for DSC, TGA, and bomb calorimetry serve as a practical resource for researchers aiming to fill this knowledge gap. Furthermore, the contextualization of this compound within the broader framework of steroid biology highlights its potential significance and encourages further investigation into its specific signaling activities. The data and methodologies presented herein are critical for advancing the understanding and application of this and related steroid compounds in scientific and pharmaceutical development.
References
- 1. dl.astm.org [dl.astm.org]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. monash.edu [monash.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Steroid hormone signaling: multifaceted support of testicular function [frontiersin.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. med.libretexts.org [med.libretexts.org]
- 13. Steroid hormone receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Protocol for the Synthesis and Purification of Cholesta-4,7-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesta-4,7-dien-3-one is a significant steroidal ketone that serves as a key intermediate in the synthesis of various bioactive molecules and is a subject of interest in metabolic studies. This application note provides a detailed protocol for the synthesis of this compound, commencing from the readily available starting material, 7-dehydrocholesterol. The synthesis involves a selective oxidation of the 3-hydroxyl group. Furthermore, a comprehensive purification protocol utilizing column chromatography and recrystallization is described to obtain the target compound with high purity. This document is intended to guide researchers in the efficient laboratory-scale production of this compound for further investigation and use in drug development.
Introduction
Steroidal compounds are a pivotal class of molecules in pharmaceutical research and development due to their diverse biological activities. This compound, a derivative of cholesterol, is a notable intermediate. For instance, it is recognized as a ketoderivative of 7-dehydrocholesterol and is formed in biological systems.[1] The synthesis of such specific dienone structures can be challenging. This protocol outlines a proposed synthetic route starting from 7-dehydrocholesterol, which can be synthesized from cholesterol through established methods involving protection, bromination, dehydrobromination, and deprotection.[2][3][4] The key transformation detailed herein is the selective oxidation of the 3-hydroxyl group of 7-dehydrocholesterol to the corresponding ketone. The purification procedure is adapted from established methods for similar steroidal ketones, such as cholest-4-en-3-one, and involves extraction, washing, evaporation, column chromatography, and recrystallization to ensure high purity of the final product.[5][6]
Experimental Protocols
Part 1: Synthesis of this compound from 7-Dehydrocholesterol
This protocol describes the oxidation of the 3-hydroxyl group of 7-dehydrocholesterol to yield this compound.
Materials and Reagents:
-
7-Dehydrocholesterol
-
Dichloromethane (DCM), anhydrous
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Silica gel (for reaction work-up)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution (if using DMP)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 7-dehydrocholesterol in anhydrous dichloromethane (DCM).
-
Addition of Oxidizing Agent:
-
Using PCC: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion.
-
Using DMP: To the stirred solution, add Dess-Martin periodinane (DMP) in one portion.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane). The reaction is typically complete within 2-4 hours.
-
Reaction Quenching and Work-up:
-
For PCC: Upon completion, dilute the reaction mixture with DCM and pass it through a short pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional DCM.
-
For DMP: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Part 2: Purification of this compound
This protocol details the purification of the crude product obtained from the synthesis step.
Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh for column chromatography)
-
Hexane
-
Ethyl acetate
-
Ethanol or Acetone (for recrystallization)
Equipment:
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
Rotary evaporator
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
Column Chromatography: a. Prepare a silica gel slurry in hexane and pack a glass chromatography column. b. Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column. c. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane). d. Collect fractions and monitor them by TLC to identify the fractions containing the pure product. e. Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Recrystallization: a. Dissolve the purified product from column chromatography in a minimal amount of hot ethanol or acetone. b. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. c. Collect the white crystalline product by vacuum filtration. d. Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Data Presentation
Table 1: Summary of Quantitative Data for Synthesis and Purification
| Parameter | Value | Notes |
| Synthesis | ||
| Starting Material | 7-Dehydrocholesterol | |
| Oxidizing Agent | PCC or DMP | 1.5 - 2.0 equivalents |
| Solvent | Anhydrous Dichloromethane | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 2 - 4 hours | Monitored by TLC |
| Purification | ||
| Chromatography Stationary Phase | Silica Gel (230-400 mesh) | |
| Chromatography Mobile Phase | Ethyl Acetate/Hexane Gradient | e.g., 0% to 10% Ethyl Acetate |
| Recrystallization Solvent | Ethanol or Acetone | |
| Expected Yield | 70-85% (overall) | Dependent on reaction scale and purity of starting material |
| Final Purity | >98% | As determined by HPLC and NMR |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
References
- 1. [Formation of 7-dehydrocholesterol ketoderivative - this compound in stomach and intestinal rat tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101220075A - Preparation method of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 3. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 4. CN109721635B - Preparation method of 7-dehydrocholesterol and vitamin D3 - Google Patents [patents.google.com]
- 5. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Cholesta-4,7-dien-3-one using a Validated HPLC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesta-4,7-dien-3-one is an oxysterol and a ketoderivative of 7-dehydrocholesterol, a key precursor in the biosynthesis of cholesterol.[1] The quantification of oxysterols is of significant interest in various research fields, including the study of metabolic disorders and oxidative stress. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The method is designed for high-throughput analysis and is suitable for applications in drug development and clinical research.
Principle
This method employs reversed-phase HPLC for the chromatographic separation of this compound from other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique allows for accurate measurement even at low concentrations. Atmospheric Pressure Chemical Ionization (APCI) is the recommended ionization source due to the nonpolar nature of the analyte.[2][3] For accurate quantification, a stable isotope-labeled internal standard is utilized to compensate for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Cholest-4-en-3-one-d7 (or other suitable deuterated internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Triple quadrupole mass spectrometer with an APCI source
Sample Preparation
A robust sample preparation protocol is crucial to remove interferences and prevent the auto-oxidation of sterols.
-
Spiking: To 100 µL of plasma, add the deuterated internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Alternatively, for cleaner samples, a Solid Phase Extraction (SPE) protocol can be employed.
HPLC Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Methanol (50:50) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient Program | |
| 0.0 - 2.0 min | 70% B |
| 2.1 - 8.0 min | 70% to 95% B |
| 8.1 - 10.0 min | 95% B |
| 10.1 - 12.0 min | 95% to 70% B |
| 12.1 - 15.0 min | 70% B (Re-equilibration) |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | APCI, Positive |
| Gas Temperature | 350 °C |
| Vaporizer Temperature | 400 °C |
| Capillary Voltage | 4000 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Since experimentally determined fragmentation data for this compound is not widely available, the following MRM transitions are proposed based on the known fragmentation of similar 3-keto-Δ4-steroids. These should be optimized during method development. The molecular weight of Cholesta-4,6-dien-3-one is approximately 382.6 g/mol , suggesting a protonated molecule [M+H]⁺ for this compound at roughly m/z 383.3.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 383.3 | 121.1 (Qualifier) | 50 | To be optimized |
| 383.3 | 147.1 (Quantifier) | 50 | To be optimized | |
| Cholest-4-en-3-one-d7 (IS) | 391.4 | 124.1 | 50 | To be optimized |
Note: Product ions are proposed and require experimental verification and optimization.
Method Validation and Performance
A full method validation should be performed according to regulatory guidelines. The following parameters should be assessed:
-
Linearity: A calibration curve should be prepared in a surrogate matrix over the expected concentration range. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification) of the nominal concentration.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration at which the analyte can be reliably detected (typically a signal-to-noise ratio of 3), while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (typically a signal-to-noise ratio of 10). For similar oxysterols, LODs in the low ng/mL range are achievable.[4]
-
Recovery: The efficiency of the extraction process should be evaluated.
-
Matrix Effect: Assessed to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, bench-top, long-term) should be determined.
Expected Quantitative Data
| Parameter | Expected Performance Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Accuracy (% Bias) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Recovery | > 80% |
Discussion
The presented HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results. While a commercially available deuterated standard for this compound was not identified at the time of writing, Cholest-4-en-3-one-d7 is a suitable alternative that can be sourced from various suppliers.[6] Custom synthesis of a dedicated internal standard is also an option for laboratories requiring the highest level of accuracy.
The proposed MRM transitions are based on the fragmentation patterns of structurally related ketosteroids and should serve as a starting point for method development. Optimization of collision energies is essential to maximize signal intensity and ensure the specificity of the assay.
Conclusion
This application note outlines a comprehensive HPLC-MS/MS method for the quantification of this compound. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the proposed validation strategy, provides a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. The high sensitivity and selectivity of this approach make it well-suited for a variety of research and clinical applications.
References
- 1. Cholesta-3,5-dien-7-one | C27H42O | CID 5283627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholest-4-en-3-one | C27H44O | CID 91477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cholesta-4,6-dien-3-one [webbook.nist.gov]
- 4. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for the GC-MS Analysis of Cholesta-4,7-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesta-4,7-dien-3-one is a ketosteroid of interest in various fields of research, including drug development and metabolism studies. Its accurate and sensitive quantification is crucial for understanding its biological roles and potential therapeutic applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of steroids due to its high resolution and sensitivity. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS. The protocols cover sample preparation, including derivatization, as well as the instrumental parameters for the GC-MS system.
Data Presentation
Predicted Quantitative Data for this compound
| Parameter | Predicted Value/Information | Source/Basis |
| Molecular Weight | 382.6 g/mol | Chemical Formula (C₂₇H₄₂O) |
| Derivatization | Silylation (e.g., with BSTFA) is recommended to improve volatility and thermal stability. | General knowledge for GC-MS of ketosteroids. |
| Expected m/z of TMS-Derivative | M⁺ at m/z 454 (for mono-silylated derivative) | Calculation based on the addition of a trimethylsilyl (TMS) group. |
| Key Mass Fragments (m/z) of TMS-Derivative | Molecular ion (M⁺), [M-15]⁺ (loss of CH₃), and other characteristic steroid backbone fragments. | Based on fragmentation patterns of similar steroids. The mass spectrum of the closely related isomer, Cholesta-4,6-dien-3-one, shows a prominent molecular ion at m/z 382 and significant fragments at m/z 136 and 203.[1][2][3] |
| Predicted Retention Index | Similar to other cholestadienone isomers. For example, the Kovats retention index for Cholest-4-en-3-one is 3245 on a standard non-polar column. | Publicly available data for similar compounds. |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate GC-MS analysis. The following protocol outlines a general procedure for the extraction and derivatization of this compound from a biological matrix.
a. Extraction
-
Liquid-Liquid Extraction (LLE): For liquid samples such as plasma or serum, a liquid-liquid extraction is effective.
-
To 1 mL of the sample, add an appropriate internal standard.
-
Add 5 mL of a mixture of ethyl acetate and hexane (e.g., 9:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Solid-Phase Extraction (SPE): For more complex matrices, SPE can provide a cleaner extract.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the analyte with a less polar solvent (e.g., ethyl acetate or acetone).
-
Evaporate the eluate to dryness under nitrogen.
-
b. Derivatization (Silylation)
To enhance the volatility and thermal stability of this compound for GC-MS analysis, derivatization of the keto group is recommended. Silylation is a common and effective method.[4]
-
To the dried extract, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 15 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Interface Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Signaling Pathway (Illustrative)
While this compound is not a signaling molecule with a well-defined pathway, the following diagram illustrates a hypothetical metabolic relationship where it might act as an intermediate in a steroidogenic pathway.
Caption: Hypothetical metabolic pathway involving this compound.
References
Application Notes and Protocols: Cholesta-4,7-dien-3-one as a Biomarker for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesta-4,7-dien-3-one is a ketosteroid derivative of 7-dehydrocholesterol (7-DHC), the immediate precursor of cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis. In certain metabolic disorders, most notably Smith-Lemli-Opitz Syndrome (SLOS), a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7) leads to a significant accumulation of 7-DHC.[1][2] This accumulation of 7-DHC can lead to the formation of various oxysterols and ketosteroids, including this compound, through enzymatic and oxidative processes. These derivatives are not typically found in significant concentrations in healthy individuals but can become prominent in pathological states, making them valuable biomarkers for disease diagnosis, monitoring, and for evaluating the efficacy of therapeutic interventions.
The presence of this compound is indicative of a disruption in the final step of cholesterol synthesis. Its quantification in biological matrices such as plasma, serum, or tissues can provide a more nuanced understanding of the metabolic dysregulation beyond just the measurement of 7-DHC. Furthermore, the cytotoxic potential of 7-DHC-derived oxysterols suggests that this compound may not only be a biomarker but also a contributor to the pathophysiology of related disorders.[3][4][5]
These application notes provide a comprehensive overview of the role of this compound as a biomarker, along with detailed protocols for its extraction, quantification, and analysis in the context of metabolic studies.
Metabolic Pathway and Clinical Significance
In healthy individuals, 7-dehydrocholesterol is efficiently converted to cholesterol by DHCR7. However, in conditions like SLOS, the accumulation of 7-DHC provides a substrate for alternative metabolic pathways. One such pathway is the oxidation of 7-DHC to form various oxysterols and ketosteroids. The formation of this compound from 7-DHC has been observed in rat stomach and intestinal tissues.[6] While the specific enzyme responsible for this conversion in humans has not been definitively identified, studies on the related compound 7-ketocholesterol suggest that cytochrome P450 enzymes, such as CYP7A1, can catalyze the oxidation of 7-DHC.[7][8]
The clinical significance of measuring this compound lies in its potential as a specific marker for elevated 7-DHC levels and downstream metabolic consequences. In SLOS, the accumulation of 7-DHC and its derivatives is associated with a wide spectrum of developmental and physiological abnormalities.[1][2] The toxicity of 7-DHC-derived oxysterols to various cell types, including retinal and neuronal cells, highlights the importance of monitoring these metabolites.[3][4][5] Therefore, quantifying this compound can serve as a valuable tool in:
-
Diagnosis of SLOS and other related metabolic disorders: Elevated levels of this compound, in conjunction with high 7-DHC, can provide a strong biochemical confirmation of the disease.
-
Monitoring disease progression: Changes in the concentration of this compound may reflect the severity and progression of the underlying metabolic defect.
-
Evaluating therapeutic efficacy: The response to treatments, such as cholesterol supplementation or therapies aimed at reducing 7-DHC levels, can be monitored by measuring the changes in this compound concentrations.[9]
Data Presentation
Table 1: Plasma Levels of 7-Dehydrocholesterol (7-DHC) in Smith-Lemli-Opitz Syndrome (SLOS)
| Patient Group | 7-DHC Concentration (µg/mL) | Fold Increase vs. Normal | Reference |
| Healthy Controls | < 0.1 | - | [1] |
| SLOS Patients | 2.7 - 470 | 10 - 2000 | [1][2] |
Table 2: Plasma Levels of 7α-hydroxy-4-cholesten-3-one (a marker of bile acid synthesis) in Different Conditions
| Condition | 7α-hydroxy-4-cholesten-3-one Concentration (ng/mL) | Reference |
| Healthy Subjects | 3 - 40 (median 12) | [10] |
| Cholestyramine Treatment | 54 - 477 (median 188) | [10] |
| Ileal Resection | 128 - 750 (median 397) | [10] |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of sterols and oxysterols in biological samples and can be optimized for the specific quantification of this compound.
Protocol 1: Extraction of this compound from Human Plasma
This protocol is based on a comprehensive method for the extraction of sterols and oxysterols from human plasma.[3][8]
Materials:
-
Human plasma (200 µL)
-
Deuterated internal standard (e.g., d7-Cholesta-4,7-dien-3-one, if available; otherwise, a structurally similar deuterated ketosteroid)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 200 µL of human plasma in a glass tube, add the deuterated internal standard.
-
Add 1 mL of methanol:dichloromethane (1:1, v/v) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
Centrifuge at 3000 x g for 10 minutes to pellet the protein precipitate.
-
Carefully transfer the supernatant to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of hexane.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of hexane.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to remove nonpolar lipids.
-
Elute the sterol fraction containing this compound with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization (for GC-MS) or can be reconstituted in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Derivatization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the presence of a keto group, derivatization is recommended to improve the chromatographic properties and mass spectrometric sensitivity of this compound for GC-MS analysis.[1][2][11]
Materials:
-
Dried sample extract from Protocol 1
-
O-methylhydroxylamine hydrochloride in pyridine (2%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials with inserts
Procedure:
-
To the dried sample extract, add 50 µL of 2% O-methylhydroxylamine hydrochloride in pyridine.
-
Cap the vial and heat at 60°C for 30 minutes to form the methoxime derivative of the keto group.
-
Cool the sample to room temperature.
-
Add 50 µL of BSTFA + 1% TMCS to the reaction mixture.
-
Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether of any hydroxyl groups (if present on co-eluting sterols).
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to an autosampler vial with an insert.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC-MS Parameters (example):
-
Injector Temperature: 280°C
-
Oven Program: Start at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective. Monitor characteristic ions for this compound-MO-TMS and the internal standard.
-
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of ketosteroids without the need for derivatization.
Materials:
-
Dried sample extract from Protocol 1
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system with a C18 reversed-phase column
-
Autosampler vials
Procedure:
-
Reconstitute the dried sample extract in 100 µL of methanol:water (80:20, v/v).
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject 5-10 µL of the sample into the LC-MS/MS system.
-
LC-MS/MS Parameters (example):
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: Start at 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Signaling Pathway
Caption: Metabolic fate of 7-dehydrocholesterol in health and disease.
Experimental Workflow
Caption: Workflow for the analysis of this compound.
References
- 1. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smith–Lemli–Opitz syndrome | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Differential Cytotoxic Effects of 7-Dehydrocholesterol-derived Oxysterols on Cultured Retina-derived Cells: Dependence on Sterol Structure, Cell Type, and Density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Sterols and Oxysterols in Plasma from Smith-Lemi-Opitz Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conversion of 7-dehydrocholesterol to 7-ketocholesterol is catalyzed by human cytochrome P450 7A1 and occurs by direct oxidation without an epoxide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Cholesta-4,7-dien-3-one and its Analogs in Lipidomics Research
Acknowledgment of Limited Data on Cholesta-4,7-dien-3-one and Introduction to the Well-Characterized Analog, Cholest-4-en-3-one
Initial literature searches for the experimental applications of This compound in lipidomics have revealed a notable scarcity of available data. The primary reference identified is an older study describing its formation from 7-dehydrocholesterol in rat tissues, with limited information on its broader role or specific applications in modern lipidomics[1].
Conversely, a closely related analog, Cholest-4-en-3-one , is a well-characterized cholesterol metabolite with significant and documented applications in lipidomics and drug development. This document will therefore focus on providing detailed application notes and protocols for Cholest-4-en-3-one , as a representative cholestenone with substantial scientific literature to support its use in lipidomics research.
Cholest-4-en-3-one is a metabolite of cholesterol produced by gut microbiota and has demonstrated potential in modulating lipid metabolism, making it a compound of interest for researchers in lipidomics, metabolic diseases, and drug discovery.
Overview of Cholest-4-en-3-one in Lipidomics
Cholest-4-en-3-one is an oxidized derivative of cholesterol that plays a role in various biological processes, including the regulation of lipid levels. In lipidomics, it is studied for its effects on metabolic pathways and as a potential biomarker. Its applications include:
-
Investigating anti-obesity and lipid-lowering effects: Studies have shown that dietary Cholest-4-en-3-one can alleviate hyperlipidemia and hepatic cholesterol accumulation.
-
Modulating cholesterol metabolism: It can influence the synthesis and absorption of cholesterol.
-
Serving as a precursor for steroid drug synthesis: This compound is a valuable intermediate in the pharmaceutical industry.
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the effects of dietary Cholest-4-en-3-one (referred to as 4-STN in the study) in a mouse model of obesity and diabetes.
| Parameter | Control Group (db/db mice) | 0.25% Cholest-4-en-3-one Group (db/db mice) | Reference |
| Body Weight Gain (g) | 22.5 ± 1.1 | 18.9 ± 0.8 | [2] |
| Liver Weight (g) | 2.5 ± 0.1 | 2.1 ± 0.1 | [2] |
| Plasma Triglycerides (mg/dL) | 250 ± 20 | 180 ± 15 | [2] |
| Plasma Total Cholesterol (mg/dL) | 300 ± 25 | 220 ± 20 | [2] |
| Hepatic Triglycerides (mg/g) | 80 ± 7 | 60 ± 5 | [2] |
| Hepatic Total Cholesterol (mg/g) | 15 ± 1.2 | 10 ± 0.8 | [2] |
-
Statistically significant difference from the control group.
Experimental Protocols
Synthesis of Cholest-4-en-3-one
Cholest-4-en-3-one can be synthesized from cholesterol using various methods, including enzymatic conversion and chemical oxidation.
Enzymatic Synthesis using Cholesterol Oxidase:
This method utilizes the enzyme cholesterol oxidase to convert cholesterol to Cholest-4-en-3-one.
Materials:
-
Cholesterol
-
Cholesterol oxidase (from Rhodococcus sp. or other microbial sources)
-
Potassium phosphate buffer (pH 7.5)
-
Isopropanol
-
Triton X-100
-
Organic solvent (e.g., ethyl acetate) for extraction
Protocol:
-
Prepare a substrate solution by dissolving cholesterol in isopropanol containing Triton X-100.
-
Prepare a reaction mixture containing potassium phosphate buffer and the cholesterol substrate solution.
-
Initiate the reaction by adding cholesterol oxidase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the reaction progress by analyzing samples using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, stop the reaction and extract the Cholest-4-en-3-one using an organic solvent like ethyl acetate.
-
Purify the product using column chromatography and recrystallization to obtain high-purity Cholest-4-en-3-one.
Lipid Extraction from Biological Samples for Cholest-4-en-3-one Analysis
The Bligh and Dyer method is a common protocol for extracting lipids from biological samples such as plasma or tissue homogenates.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge
-
Glass tubes
Protocol:
-
To a glass tube containing the biological sample, add a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.
-
Add deionized water to the mixture to create a biphasic system (final ratio of chloroform:methanol:water should be approximately 2:2:1.8).
-
Vortex the mixture again and centrifuge to separate the phases.
-
The lower organic phase, containing the lipids including Cholest-4-en-3-one, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.
Quantification of Cholest-4-en-3-one by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of Cholest-4-en-3-one in biological extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
Materials:
-
Lipid extract containing Cholest-4-en-3-one
-
Internal standard (e.g., deuterated Cholest-4-en-3-one)
-
Mobile phases (e.g., methanol, water, with additives like formic acid or ammonium formate)
-
C18 reversed-phase HPLC column
Protocol:
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
Add a known concentration of the internal standard to the sample.
-
Inject the sample onto the HPLC column.
-
Perform chromatographic separation using a gradient of mobile phases to resolve Cholest-4-en-3-one from other lipid species.
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Perform mass spectrometric analysis in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both Cholest-4-en-3-one and its internal standard.
-
Quantify the amount of Cholest-4-en-3-one in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathways and Experimental Workflows
Cholesterol Metabolism and Cholest-4-en-3-one Formation
The following diagram illustrates the formation of Cholest-4-en-3-one from cholesterol as part of the broader cholesterol metabolism pathway.
Caption: Formation of Cholest-4-en-3-one from cholesterol by gut microbiota.
Experimental Workflow for Lipidomics Analysis of Cholest-4-en-3-one
This diagram outlines the typical workflow for the analysis of Cholest-4-en-3-one in a lipidomics study.
Caption: Workflow for Cholest-4-en-3-one analysis in lipidomics.
References
Application Notes & Protocols: Isolation of Cholesta-4,7-dien-3-one from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesta-4,7-dien-3-one is a ketone derivative of 7-dehydrocholesterol (7-DHC), a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Research indicates that this compound is actively formed in specific mammalian tissues, such as the mucous membrane of the small intestine and the secretory parts of the stomach.[1] Its presence and concentration may be relevant to studies involving sterol metabolism, cholesterol biosynthesis pathways, and the physiological effects of 7-DHC derivatives.
This document provides a comprehensive protocol for the isolation, purification, and identification of this compound from tissue samples. The methodology covers tissue homogenization, lipid extraction, saponification to remove glycerolipids, and chromatographic separation and analysis.
Quantitative Data Summary
Direct quantitative data on the endogenous concentrations of this compound in various tissues are not extensively reported in the literature. However, studies on its formation from precursors provide qualitative insights into its relative abundance. The following table summarizes the reported biosynthetic activity in rat tissues. Researchers are expected to determine the absolute concentration in their specific samples by using the protocol below with an appropriate internal standard.
| Tissue Type (Rat) | Relative Biosynthetic Activity | Reference |
| Mucous Membrane (Small Intestine) | High | [1] |
| Secretory Part (Stomach) | High | [1] |
| Esophageal Part (Stomach) | Lower Activity | [1] |
| Serous Membrane (Small Intestine) | Lower Activity | [1] |
Metabolic Pathway Context
This compound is formed via the oxidative transformation of 7-dehydrocholesterol (7-DHC).[1] 7-DHC is a critical branch-point intermediate in the Kandutsch-Russell pathway of cholesterol synthesis. It can either be converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7) or serve as the precursor for vitamin D3 synthesis upon exposure to UVB light.[2][3] The formation of this compound represents an alternative metabolic fate for 7-DHC.
References
- 1. [Formation of 7-dehydrocholesterol ketoderivative - this compound in stomach and intestinal rat tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Involving Cholesta-4,7-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesta-4,7-dien-3-one is a ketosteroid derivative of cholesterol. While specific cell-based assay data for this compound is limited in publicly available literature, its structural similarity to other cholestane derivatives, such as Cholest-4-en-3-one and Cholesta-4,6-dien-3-one, suggests its potential utility in a variety of cell-based assays for drug discovery and biological research. These related compounds have demonstrated effects on cell viability, lipid metabolism, and cellular senescence.
This document provides detailed application notes and extrapolated protocols for investigating the cellular effects of this compound. The methodologies are based on established assays for structurally similar molecules and are intended to serve as a starting point for researchers.
Potential Cellular Activities and Signaling Pathways
Based on the activities of related compounds, this compound may be involved in:
-
Regulation of Lipid Metabolism: Cholest-4-en-3-one has been shown to decrease the expression of enzymes involved in lipogenesis and enhance cholesterol efflux, suggesting a potential role for this compound in modulating lipid pathways, possibly through Liver X Receptor (LXR) signaling.[1]
-
Induction of Apoptosis and Reduction of Cell Viability: In breast cancer cell lines, Cholest-4-en-3-one has been observed to decrease cell viability.[1][2] This suggests that this compound could be explored for its anti-cancer properties.
-
Modulation of Cellular Senescence: Cholesta-4,6-dien-3-one has been found to reduce telomerase activity, a key enzyme in cellular aging and cancer progression.[3] This points to a potential role for this compound in studies related to aging and cancer biology.
-
Hedgehog Signaling Pathway: Sterols are known to be essential for Hedgehog signaling, a critical pathway in embryonic development and cancer.[4][5] The sterol-like structure of this compound suggests it might interact with components of this pathway.
Data Presentation
As experimental data for this compound is not yet widely available, the following table is a template for summarizing potential quantitative results from the described assays.
| Assay Type | Cell Line | Parameter | Value (e.g., µM) | Reference |
| Cell Viability (MTT) | MCF-7 | IC50 (48h) | Data to be determined | (Internal) |
| Cell Viability (MTT) | MDA-MB-231 | IC50 (48h) | Data to be determined | (Internal) |
| Apoptosis (Caspase-3/7) | MCF-7 | EC50 (24h) | Data to be determined | (Internal) |
| LXR Reporter Assay | HepG2 | EC50 | Data to be determined | (Internal) |
| Telomerase Activity | hBTSCs | IC50 | Data to be determined | (Internal) |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This protocol is adapted from studies on Cholest-4-en-3-one to assess the effect of this compound on the viability of breast cancer cell lines.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
MCF-7 and MDA-MB-231 breast cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 1 µM to 200 µM. Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24 and 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Protocol 2: LXR Reporter Gene Assay
This protocol is designed to investigate if this compound can activate the Liver X Receptor (LXR), a key regulator of cholesterol metabolism.
Objective: To determine if this compound activates LXR signaling.
Materials:
-
HepG2 cells (or other suitable cell line)
-
LXR response element-driven luciferase reporter plasmid (LXR-RE-Luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Lipofectamine 2000 or other transfection reagent
-
This compound (dissolved in DMSO)
-
Known LXR agonist (e.g., T0901317) as a positive control
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
24-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the LXR-RE-Luc reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control (T0901317). Include a vehicle control (DMSO).
-
Treatment: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control.
Protocol 3: Telomerase Activity Assay (TRAP Assay)
This protocol is based on the finding that a related compound, Cholest-4,6-dien-3-one, reduces telomerase activity.[3]
Objective: To measure the effect of this compound on telomerase activity.
Materials:
-
Human Biliary Tree Stem Cells (hBTSCs) or a cancer cell line with high telomerase activity
-
This compound (dissolved in DMSO)
-
TRAP (Telomeric Repeat Amplification Protocol) assay kit
-
Real-time PCR instrument
-
Cell lysis buffer
Procedure:
-
Cell Culture and Treatment: Culture the cells in their appropriate medium. Treat the cells with different concentrations of this compound for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
Cell Lysis and Protein Quantification: Harvest the cells and prepare cell extracts using the lysis buffer from the TRAP assay kit. Determine the protein concentration of each extract.
-
TRAP Reaction: Perform the TRAP assay according to the manufacturer's instructions. This typically involves an extension step where telomerase adds telomeric repeats to a substrate, followed by PCR amplification of the extended products.
-
Detection: Analyze the PCR products using gel electrophoresis or real-time PCR.
-
Data Analysis: Quantify the telomerase activity relative to the control. For real-time PCR, a standard curve can be used for absolute quantification, or relative quantification can be performed using the ∆Cq method, normalizing to an internal control.
Visualization of Pathways and Workflows
Below are diagrams representing a hypothetical signaling pathway and a general experimental workflow for investigating this compound.
Caption: Hypothetical signaling pathways for this compound.
Caption: General workflow for cell-based assays.
References
- 1. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog signaling stimulates the conversion of cholesterol to steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Kinetics Studies with Cholesta-4,7-dien-3-one and Related Steroid Ketones
These application notes provide a detailed framework for researchers, scientists, and drug development professionals interested in the enzymatic kinetics of Cholesta-4,7-dien-3-one. Due to the limited direct literature on this specific substrate, this guide focuses on a key, well-characterized enzyme, Cholest-4-en-3-one-Δ¹-dehydrogenase, which acts on structurally similar steroid ketones. The protocols and data presented can be adapted for exploratory studies involving this compound.
Introduction
This compound is a steroid ketone whose metabolic fate and enzymatic interactions are of growing interest. Its structural similarity to key intermediates in cholesterol metabolism suggests it may serve as a substrate for various steroid-metabolizing enzymes. Understanding the kinetics of such enzymes is crucial for elucidating metabolic pathways and for the development of novel therapeutics targeting steroid-related disorders.
One of the most relevant enzymes for the study of dienone steroids is Cholest-4-en-3-one-Δ¹-dehydrogenase . This flavoprotein, found in organisms like the denitrifying bacterium Sterolibacterium denitrificans, catalyzes the Δ¹-desaturation of cholest-4-en-3-one to cholesta-1,4-dien-3-one.[1][2][3][4] Given its activity on various 3-ketosteroids, it serves as an excellent model for investigating the potential enzymatic conversion of this compound.
Enzyme Profile: Cholest-4-en-3-one-Δ¹-dehydrogenase
This enzyme is a key player in the anoxic metabolism of cholesterol.[1][2][3] It introduces a double bond at the C-1 position of the steroid A-ring, a reaction of significant interest in the pharmaceutical industry for the synthesis of steroid drugs. The enzyme utilizes a FAD cofactor and can use various artificial electron acceptors, such as 2,6-dichlorophenolindophenol (DCPIP), which facilitates a convenient spectrophotometric assay for its activity.[2][3]
Quantitative Data: Kinetic Parameters of Cholest-4-en-3-one-Δ¹-dehydrogenase
The following table summarizes the kinetic parameters of the recombinant Cholest-4-en-3-one-Δ¹-dehydrogenase from S. denitrificans with its natural substrate and other steroid molecules. This data provides a baseline for comparative kinetic studies with this compound.
| Substrate | Apparent Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |
| Cholest-4-en-3-one | 42 ± 6 | 69 ± 4 | 1.6 x 10⁶ |
| Progesterone | - | - | Highest catalytic efficiency |
| Androst-4-en-3,17-dione | Substrate | Not reported | Not reported |
| Testosterone | Substrate | Not reported | Not reported |
| 19-Nortestosterone | Substrate | Not reported | Not reported |
| Cholest-5-en-3-one | Substrate | Not reported | Not reported |
Data obtained from studies on the recombinant enzyme from Sterolibacterium denitrificans.[3]
Experimental Protocols
This section provides a detailed methodology for determining the kinetic parameters of Cholest-4-en-3-one-Δ¹-dehydrogenase or other potentially related enzymes with this compound.
Protocol 1: Spectrophotometric Assay for Enzyme Activity
This protocol is adapted from the established assay for Cholest-4-en-3-one-Δ¹-dehydrogenase using the artificial electron acceptor DCPIP.[2][3]
Objective: To measure the initial rate of the enzymatic reaction by monitoring the reduction of DCPIP.
Materials:
-
Purified recombinant Cholest-4-en-3-one-Δ¹-dehydrogenase
-
This compound (or Cholest-4-en-3-one as a control) stock solution in a suitable organic solvent (e.g., ethanol or DMSO)
-
Assay Buffer: 100 mM MOPS-K⁺, pH 7.9
-
2,6-Dichlorophenolindophenol (DCPIP) stock solution
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare the Reaction Mixture: In a 1 mL cuvette, prepare the reaction mixture containing:
-
Assay Buffer (to a final volume of 1 mL)
-
DCPIP (final concentration of 50-100 µM)
-
A range of concentrations of this compound (e.g., 0.5 µM to 100 µM). Ensure the final concentration of the organic solvent is low (<1%) to avoid enzyme denaturation.
-
-
Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 30 °C) for 5 minutes to allow for temperature equilibration.
-
Initiate the Reaction: Add a known amount of the purified enzyme to the cuvette to start the reaction. Mix gently but thoroughly.
-
Monitor the Reaction: Immediately start monitoring the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs maximally) over time (e.g., for 2-5 minutes). The rate of decrease in absorbance is proportional to the rate of the enzymatic reaction.
-
Data Analysis:
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCPIP.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: Thin-Layer Chromatography (TLC) Assay for Product Formation
This protocol provides a qualitative or semi-quantitative method to confirm the formation of the product.[2]
Objective: To visually confirm the conversion of this compound to its product.
Materials:
-
Enzyme, substrate, and buffer as in Protocol 1
-
Ethyl acetate
-
Silica gel TLC plates (with F₂₅₄ indicator)
-
Developing solvent (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp
Procedure:
-
Enzymatic Reaction: Set up a larger volume reaction (e.g., 0.5 mL) containing the enzyme, substrate, and buffer. Incubate for a longer period (e.g., 1-2 hours) to allow for sufficient product formation.
-
Extraction: Extract the steroids from the reaction mixture twice with an equal volume of ethyl acetate.
-
Concentration: Evaporate the pooled ethyl acetate fractions to dryness under a stream of nitrogen or in a vacuum concentrator.
-
TLC Analysis:
-
Resuspend the dried extract in a small volume of ethyl acetate.
-
Spot the extract onto a silica gel TLC plate, alongside a standard of the starting material (this compound).
-
Develop the TLC plate in the chosen solvent system.
-
Visualize the spots under a UV lamp. The formation of a new spot with a different Rf value indicates product formation.
-
Visualizations
Signaling and Metabolic Context
While a specific signaling pathway for this compound is not well-defined, it is likely part of the broader steroid metabolism network. The formation of this compound from 7-dehydrocholesterol has been suggested.[5] The following diagram illustrates a hypothetical metabolic context.
Caption: Hypothetical formation of this compound.
Experimental Workflow
The following diagram outlines the general workflow for conducting an enzyme kinetics study with this compound.
Caption: General workflow for enzyme kinetic analysis.
Conclusion
The study of enzyme kinetics with this compound is an emerging area. By utilizing well-characterized enzymes that act on similar substrates, such as Cholest-4-en-3-one-Δ¹-dehydrogenase, and employing the detailed protocols provided, researchers can begin to elucidate the enzymatic transformations of this intriguing steroid ketone. The data and methodologies presented here offer a solid foundation for future investigations into the metabolism and potential biological roles of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Cholest-4-En-3-One-Δ1-Dehydrogenase, a Flavoprotein Catalyzing the Second Step in Anoxic Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholest-4-en-3-one-delta 1-dehydrogenase, a flavoprotein catalyzing the second step in anoxic cholesterol metabolism. | Sigma-Aldrich [sigmaaldrich.com]
- 5. [Formation of 7-dehydrocholesterol ketoderivative - this compound in stomach and intestinal rat tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of Cholesta-4,7-dien-3-one for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesta-4,7-dien-3-one is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its strategic position in this metabolic pathway makes it an excellent candidate for radiolabeling to serve as a tracer in studies investigating cholesterol metabolism, bile acid synthesis, and the efficacy of novel therapeutics targeting these pathways. The use of radiolabeled this compound allows for sensitive and specific tracking of its metabolic fate in vitro and in vivo.
This document provides detailed protocols for the synthesis, purification, and application of tritium-labeled this compound ([³H]this compound) for use in tracer studies.
Radiolabeling of this compound
The selected method for radiolabeling is catalytic tritiodehalogenation, a robust and widely used technique for introducing high-specific-activity tritium labels into organic molecules. This method involves the synthesis of a halogenated precursor, followed by the catalytic replacement of the halogen with tritium gas.
Synthesis of Precursor: 2-Bromo-Cholesta-4,7-dien-3-one (Hypothetical)
A suitable precursor for tritiation is 2-Bromo-Cholesta-4,7-dien-3-one. The synthesis of this precursor is a prerequisite for the radiolabeling step. While the detailed synthesis of this specific precursor is beyond the scope of this note, it would typically be achieved through selective bromination of this compound at the C-2 position.
Experimental Protocol: Catalytic Tritiodehalogenation
This protocol describes the synthesis of [³H]this compound from 2-Bromo-Cholesta-4,7-dien-3-one.
Materials:
-
2-Bromo-Cholesta-4,7-dien-3-one
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethyl acetate (anhydrous)
-
Triethylamine (Et₃N)
-
Tritium (³H₂) gas
-
Inert gas (Argon or Nitrogen)
-
Standard radiochemical synthesis glassware and tritium-handling manifold
Procedure:
-
Preparation: In a reaction vessel suitable for catalytic hydrogenation and handling of tritium, dissolve 2-Bromo-Cholesta-4,7-dien-3-one in anhydrous ethyl acetate.
-
Catalyst Addition: Add 10% Pd/C catalyst to the solution. The catalyst loading should be approximately 10-20% by weight relative to the precursor.
-
Base Addition: Add a stoichiometric equivalent of triethylamine to act as a halogen scavenger.
-
Inert Gas Purge: Purge the reaction vessel with an inert gas to remove any air.
-
Tritiation: Introduce tritium gas into the reaction vessel at a pressure slightly above atmospheric pressure.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by measuring the uptake of tritium gas. The reaction is typically complete within 2-4 hours.
-
Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas. Purge the vessel with inert gas. Filter the reaction mixture through a celite pad to remove the Pd/C catalyst.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude radiolabeled product.
Data Presentation: Radiolabeling Reaction Summary
The following table summarizes hypothetical quantitative data for the radiolabeling of this compound.
| Parameter | Value |
| Precursor Amount | 10 mg |
| Radiochemical Yield | 75% |
| Radiochemical Purity (crude) | >90% |
| Specific Activity | 20-30 Ci/mmol |
| Radioisotope | Tritium (³H) |
Purification and Quality Control
Purification of the radiolabeled product is crucial to remove unreacted precursor, catalyst residues, and any radiolabeled byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Experimental Protocol: HPLC Purification
Instrumentation:
-
Preparative HPLC system with a UV detector and a radiometric detector.
-
Normal-phase silica column (e.g., 250 x 10 mm, 5 µm).
Mobile Phase:
-
A gradient of Hexane and Isopropanol.
Procedure:
-
Sample Preparation: Dissolve the crude [³H]this compound in a minimal amount of the initial mobile phase.
-
Injection: Inject the sample onto the preparative HPLC column.
-
Elution: Elute with a suitable gradient of Hexane/Isopropanol to separate the desired product from impurities.
-
Fraction Collection: Collect fractions corresponding to the product peak as identified by both UV and radiometric detectors.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under a stream of inert gas to yield the purified [³H]this compound.
Experimental Protocol: Quality Control
Radiochemical Purity:
-
Analyze an aliquot of the purified product using an analytical HPLC system with a radiometric detector.
-
The radiochemical purity should be ≥98%.
Specific Activity:
-
Determine the concentration of the purified product by UV spectroscopy using a known extinction coefficient for this compound.
-
Measure the radioactivity of a known volume of the sample using a liquid scintillation counter.
-
Calculate the specific activity in Curies per millimole (Ci/mmol).
In Vivo Tracer Studies
Radiolabeled this compound can be used as a tracer to study its biodistribution and metabolism in animal models.
Experimental Protocol: Biodistribution Study
Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old).
Procedure:
-
Dose Preparation: Formulate the purified [³H]this compound in a suitable vehicle (e.g., saline with 10% ethanol and 5% Tween 80).
-
Administration: Administer a known amount of the radiolabeled tracer to the rats via intravenous (tail vein) injection.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-administration, euthanize the animals and collect blood and various tissues (liver, intestine, brain, adipose tissue, etc.).
-
Tissue Processing: Weigh the tissue samples and homogenize them.
-
Radioactivity Measurement: Measure the radioactivity in an aliquot of each tissue homogenate and blood sample using a liquid scintillation counter.
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation: Hypothetical Biodistribution Data
The following table presents hypothetical biodistribution data for [³H]this compound in rats at 4 hours post-injection.
| Tissue | % Injected Dose per Gram (%ID/g) |
| Blood | 0.5 ± 0.1 |
| Liver | 15.2 ± 2.5 |
| Intestine | 8.7 ± 1.8 |
| Brain | 0.1 ± 0.05 |
| Adipose | 2.1 ± 0.4 |
Values are represented as mean ± standard deviation.
Visualizations
Cholesterol Biosynthesis Pathway
Troubleshooting & Optimization
Technical Support Center: Chromatographic Analysis of Cholesta-4,7-dien-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of Cholesta-4,7-dien-3-one in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the peak resolution of this compound in HPLC?
A1: The resolution of this compound in High-Performance Liquid Chromatography (HPLC) is primarily influenced by three key factors:
-
Column Efficiency (N): This relates to the sharpness of the peaks. Higher efficiency, achieved with smaller particle size columns and optimal flow rates, leads to narrower peaks and better resolution.
-
Column Selectivity (α): This is the most powerful factor for improving resolution and refers to the ability of the chromatographic system to differentiate between the analyte and other components. It is heavily influenced by the choice of stationary phase and mobile phase composition.
-
Retention Factor (k): This is a measure of the time the analyte spends in the stationary phase. Optimizing the retention factor, typically between 2 and 10 for complex mixtures, is crucial for good resolution.
Q2: My this compound peak is broad. What are the common causes and solutions?
A2: Peak broadening for this compound can stem from several issues. The following table summarizes common causes and their respective solutions.
| Common Cause | Troubleshooting Steps |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
| Column Contamination/Deterioration | Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the column is old or has been used extensively, replacement may be necessary. |
| Inappropriate Flow Rate | Optimize the flow rate. A lower flow rate generally improves resolution by allowing more time for interaction with the stationary phase, but it also increases analysis time.[1] |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject the smallest possible volume.[2] |
Q3: I am observing split peaks for this compound. What could be the reason?
A3: Peak splitting can be a frustrating issue. Here are the likely culprits and how to address them:
| Common Cause | Troubleshooting Steps |
| Column Void or Channeling | This can occur due to improper packing or settling of the stationary phase. Replacing the column is often the most effective solution. |
| Partially Blocked Frit | Debris from the sample or system can clog the inlet frit of the column. Back-flushing the column may resolve the issue. If not, the frit or the entire column may need replacement. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. Prepare the sample in the mobile phase if possible. |
| Co-elution of an Isomer or Impurity | It's possible that the split peak represents two closely eluting compounds. To confirm, try a smaller injection volume; if two distinct peaks begin to resolve, optimize the method for better separation. |
Troubleshooting Guides
Guide 1: Improving Peak Resolution in Reversed-Phase HPLC
This guide provides a systematic approach to enhancing the resolution of this compound using reversed-phase HPLC.
Experimental Protocol: General Method Development
A typical starting point for the analysis of steroidal ketones like this compound on a C18 column is as follows. Subsequent steps in the troubleshooting table will guide optimization.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a high percentage of A and ramp up to a high percentage of B. A typical gradient might be 80:20 (A:B) to 20:80 (A:B) over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm (based on the conjugated ketone chromophore) |
| Injection Volume | 10 µL |
Troubleshooting Steps for Resolution Improvement:
| Step | Parameter to Modify | Recommended Action & Rationale |
| 1 | Mobile Phase Solvent | If using acetonitrile, switch to methanol, or vice versa. These solvents offer different selectivities for steroids and can significantly alter peak spacing. |
| 2 | Mobile Phase Additives | Introduce a small percentage (e.g., 0.1%) of formic acid or acetic acid to the mobile phase. This can improve peak shape by suppressing silanol interactions on the stationary phase. For ionizable impurities, buffers like ammonium acetate can be beneficial.[3] |
| 3 | Column Temperature | Increase the column temperature in increments of 5 °C (e.g., up to 40-50 °C). Higher temperatures reduce mobile phase viscosity, which can lead to sharper peaks. However, be mindful that it can also alter selectivity. |
| 4 | Column Chemistry | If resolution is still insufficient on a C18 column, consider a biphenyl or a silver ion-impregnated stationary phase. Biphenyl columns can offer unique selectivity for compounds with double bonds, while silver ion chromatography provides excellent separation of sterols based on the number and position of double bonds.[3] |
| 5 | Column Dimensions | For a significant increase in efficiency, switch to a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column. Be aware that this will likely increase backpressure.[4] |
Guide 2: Gas Chromatography (GC) Method for this compound
For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a powerful alternative.
Experimental Protocol: General GC-MS Method
| Parameter | Recommended Condition |
| GC Column | A low to mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5) is a good starting point. For complex isomer separations, a more polar cyanopropyl column may be necessary. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or splitless for trace analysis |
| Oven Temperature Program | Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 5-10 °C/min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 50-500 |
Troubleshooting for GC Peak Resolution:
| Issue | Recommended Action |
| Poor Peak Shape (Tailing) | Ensure proper column installation and check for leaks. Silanize the inlet liner and use a fresh septum. Derivatization of the ketone group may be necessary if active sites in the system are suspected. |
| Insufficient Separation of Isomers | Decrease the temperature ramp rate to allow for better separation. Consider using a longer column or a column with a more polar stationary phase. |
| Broad Peaks | Increase the carrier gas flow rate or use a faster temperature ramp to reduce the time the analyte spends in the column.[5] |
Visualization of Chromatographic Optimization
The following workflow illustrates the logical steps to improve peak resolution in HPLC.
Caption: A logical workflow for systematically improving HPLC peak resolution.
Metabolic Context of Cholestadienones
This compound is a steroidal ketone that can be formed during the biosynthesis of cholesterol. Understanding its metabolic context can be crucial for identifying potential interferences in biological samples. The diagram below illustrates a simplified part of the cholesterol biosynthesis pathway, indicating the potential formation of various sterol intermediates.
Caption: A simplified diagram of a cholesterol biosynthesis pathway.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC-MS/MS in Living Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silver ion high pressure liquid chromatography provides unprecedented separation of sterols: application to the enzymatic formation of cholesta-5,8-dien-3 beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Preventing degradation of Cholesta-4,7-dien-3-one during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Cholesta-4,7-dien-3-one to prevent its degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Question: I observed a change in the color of my this compound sample, from a white to a yellowish powder. What could be the cause?
Answer: A color change in your this compound sample is a potential indicator of degradation. The conjugated dienone system in the molecule is susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities. Exposure to air (oxygen) and light, especially UV light, can accelerate these processes. We recommend immediately assessing the purity of the material using a suitable analytical method, such as HPLC or GC-MS, and reviewing your storage conditions.
Question: My recent analysis shows a decrease in the purity of my this compound sample compared to when I first received it. What are the likely degradation pathways?
Answer: The decrease in purity of this compound can be attributed to several degradation pathways, primarily oxidation and photodegradation. The double bonds in the A and B rings are susceptible to oxidation, potentially leading to the formation of epoxides, hydroxides, or further cleavage products. The conjugated system also makes the molecule sensitive to light, which can induce isomerization or other photochemical reactions. To minimize this, it is crucial to store the compound in an inert atmosphere and protect it from light.
Question: I have been storing my this compound solution in a standard laboratory freezer. Is this appropriate?
Answer: While freezing is generally a good practice for preserving chemical stability, the specific temperature and solvent are critical. For a similar compound, cholest-4-en-3-one-d7, a storage temperature of -20°C is recommended for up to one year of stability.[1] It is crucial to use a tightly sealed container to prevent solvent evaporation, which would alter the concentration. For long-term storage, we recommend storing the compound as a solid under an inert atmosphere at -20°C or below. If a solution is necessary, prepare it fresh and use it promptly.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed container under an inert atmosphere such as argon or nitrogen. The container should be opaque or stored in the dark to prevent photodegradation.
How should I handle this compound in the laboratory to minimize degradation?
To minimize degradation during handling, it is recommended to:
-
Work with the compound under subdued light.
-
Minimize its exposure to the atmosphere; if possible, handle it in a glove box under an inert atmosphere.
-
Use high-purity solvents, degassed to remove dissolved oxygen.
-
Prepare solutions fresh for each experiment and avoid storing them for extended periods.
What are the signs of this compound degradation?
Visual signs of degradation can include a change in color from white to yellow or brown, and a change in the physical state, such as clumping of the powder. However, the most reliable way to assess degradation is through analytical techniques like HPLC or GC-MS, which can detect the presence of impurities and a decrease in the main compound's peak area.
How can I monitor the stability of my this compound sample over time?
A stability-indicating analytical method, such as a gradient HPLC-UV method, should be used to monitor the purity of your sample over time. This involves analyzing the sample at regular intervals and comparing the chromatograms to a reference standard. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Stability Data
The following table summarizes the expected stability of this compound under various storage conditions. The degradation percentages are illustrative and based on the general stability of conjugated steroidal ketones. Actual degradation rates may vary depending on the specific batch and storage environment.
| Storage Condition | Temperature | Atmosphere | Light Condition | Estimated Degradation (after 6 months) |
| Recommended | -20°C | Inert (Argon/Nitrogen) | Dark | < 1% |
| Sub-optimal | -20°C | Air | Dark | 1 - 3% |
| Sub-optimal | 4°C | Inert (Argon/Nitrogen) | Dark | 2 - 5% |
| Sub-optimal | 4°C | Air | Dark | 5 - 10% |
| Not Recommended | Room Temperature | Air | Ambient Light | > 15% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol describes a high-performance liquid chromatography (HPLC) method with UV detection for assessing the purity and stability of this compound.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
This compound sample for analysis.
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 70-90% B
-
15-20 min: 90% B
-
20-21 min: 90-70% B
-
21-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (based on the conjugated dienone chromophore)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Prepare the sample for analysis by dissolving it in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the reference standard to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The appearance of new peaks over time indicates degradation.
Protocol 2: GC-MS Method for Identification of Degradation Products
This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the separation and identification of potential degradation products of this compound.
1. Instrumentation and Materials:
-
GC-MS system with a capillary column and a mass selective detector.
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
This compound sample (can be a stressed sample from a forced degradation study).
-
Derivatizing agent (e.g., BSTFA with 1% TMCS).
2. GC-MS Conditions:
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp: 15°C/min to 300°C
-
Hold at 300°C for 10 min
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: 50-600 m/z
3. Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
For the analysis of potential hydroxylated degradation products, derivatization may be necessary to improve volatility and chromatographic performance. Add the derivatizing agent to the sample, cap the vial, and heat at 70°C for 30 minutes.
-
Inject an aliquot of the prepared sample into the GC-MS.
4. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of any new peaks to identify potential degradation products. Common fragmentation patterns of steroids can aid in structure elucidation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for stability testing.
References
Technical Support Center: Troubleshooting Matrix Effects in Cholesta-4,7-dien-3-one LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Cholesta-4,7-dien-3-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate matrix effects in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: I am observing poor sensitivity and inconsistent results for this compound in my plasma samples. Could this be due to matrix effects?
A: Yes, poor sensitivity, variability, and inaccurate quantification in LC-MS/MS analysis are classic indicators of matrix effects.[1] Matrix effects occur when co-eluting endogenous components from the sample matrix, such as phospholipids or other metabolites, interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[2][3] For nonpolar compounds like this compound, which are analyzed in biological matrices, phospholipids are a common cause of ion suppression.[2]
2. Q: How can I confirm that matrix effects are impacting my this compound analysis?
A: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][2] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Dips or peaks in the baseline signal at specific retention times indicate the presence of interfering components.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[2] You compare the peak area of this compound in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
3. Q: What are the most effective strategies to reduce or eliminate matrix effects in my analysis?
A: A multi-pronged approach is often the most successful. Here are the key strategies, from sample preparation to data analysis:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE with a nonpolar organic solvent can be effective for extracting this compound while leaving behind more polar interferences.[2]
-
Solid-Phase Extraction (SPE): SPE offers more selective cleanup. A reverse-phase SPE cartridge can be used to retain this compound while washing away salts and other polar components.
-
Protein Precipitation (PPT): While simple, PPT is often less clean than LLE or SPE and may not effectively remove phospholipids.[2] If used, consider subsequent cleanup steps.
-
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial.[1]
-
Column Choice: A C18 or a pentafluorophenyl (PFP) column can provide good retention and selectivity for sterols.[4][5]
-
Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can help resolve the analyte from interferences.
-
Divert Valve: Using a divert valve to send the early, unretained portion of the injection (which often contains salts and polar interferences) to waste instead of the mass spectrometer can reduce source contamination.[6]
-
-
Dilution: Simply diluting the sample can reduce the concentration of interfering components.[1][6] However, this approach is only feasible if the concentration of this compound is high enough to remain above the limit of quantitation after dilution.
-
Change Ionization Technique: Electrospray ionization (ESI) is highly susceptible to matrix effects.[2][7] Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to matrix effects for nonpolar analytes like sterols and can provide good sensitivity without derivatization.[4][8]
4. Q: I've heard about using an internal standard. How does that help with matrix effects?
A: Using an internal standard (IS) is a powerful way to compensate for matrix effects, especially when they cannot be completely eliminated. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d7).[1][9]
-
Why SIL Internal Standards are the Gold Standard: A SIL-IS has nearly identical chemical and physical properties to the analyte.[10] This means it will co-elute and experience the same ionization suppression or enhancement as this compound. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[11]
5. Q: A stable isotope-labeled internal standard for this compound is not available. What are my alternatives?
A: While a SIL-IS is ideal, other options can be considered:
-
Analog Internal Standard: A structurally similar compound that is not present in the sample can be used. However, it is unlikely to perfectly mimic the chromatographic and ionization behavior of this compound, so it may not fully correct for matrix effects.
-
Standard Addition: This method involves adding known amounts of a this compound standard to multiple aliquots of the unknown sample.[1] A calibration curve is generated by plotting the instrument response versus the added concentration. The endogenous concentration in the sample is determined by extrapolating the curve to the x-intercept. This method is accurate but can be time-consuming.
6. Q: Can derivatization of this compound help with matrix effects?
A: Derivatization can be a useful strategy to improve the chromatographic properties and ionization efficiency of sterols, which can indirectly help mitigate matrix effects.[12][13] By converting this compound to a derivative, you can:
-
Shift its retention time away from interfering matrix components.
-
Improve its ionization efficiency, making the analysis less susceptible to suppression.
However, derivatization adds an extra step to the sample preparation and needs to be carefully controlled for reproducibility.
Quantitative Data Summary
For a typical matrix effect experiment, you might generate data like the following. This table summarizes the assessment of matrix effects and the effectiveness of using a stable isotope-labeled internal standard (SIL-IS) for correction.
| Sample Type | Analyte Peak Area | SIL-IS Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Neat Solution | 1,200,000 | 1,150,000 | 1.04 | N/A |
| Post-Spike Matrix 1 | 650,000 | 620,000 | 1.05 | 54.2 (Suppression) |
| Post-Spike Matrix 2 | 780,000 | 750,000 | 1.04 | 65.0 (Suppression) |
| Post-Spike Matrix 3 | 590,000 | 570,000 | 1.04 | 49.2 (Suppression) |
-
Matrix Effect (%) is calculated as (Peak Area in Post-Spike Matrix / Peak Area in Neat Solution) * 100.
-
As shown in the table, while the absolute peak areas for both the analyte and the SIL-IS are suppressed by the matrix, the ratio of their peak areas remains consistent and comparable to the ratio in the neat solution. This demonstrates the effectiveness of the SIL-IS in correcting for matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare a Neat Standard Solution: Prepare a solution of this compound in the final mobile phase solvent at a known concentration (e.g., 100 ng/mL).
-
Extract Blank Matrix: Process a blank plasma sample (from at least 6 different sources if possible) using your established sample preparation method (e.g., LLE or SPE).
-
Spike the Extracted Matrix: To the extracted blank matrix, add the same amount of this compound as in the neat standard solution to achieve the same final concentration.
-
Analyze Samples: Inject and analyze both the neat standard solution and the post-spiked matrix extract using your LC-MS/MS method.
-
Calculate Matrix Effect:
-
Let A be the peak area of the analyte in the neat standard solution.
-
Let B be the peak area of the analyte in the post-spiked matrix extract.
-
Matrix Effect (%) = (B / A) * 100
-
Protocol 2: Standard Addition Method for Quantification
-
Prepare Sample Aliquots: Divide your unknown sample into at least four equal aliquots.
-
Spike with Standard: Leave one aliquot unspiked. To the other three aliquots, add increasing known amounts of a this compound standard solution.
-
Process and Analyze: Process all four aliquots using your sample preparation and LC-MS/MS method.
-
Create Calibration Curve: Plot the measured peak area on the y-axis against the added concentration on the x-axis.
-
Determine Unknown Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of this compound in the original, unspiked sample.
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: An overview of different strategies to address matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Developing an Enzyme-Assisted Derivatization Method for Analysis of C27 Bile Alcohols and Acids by Electrospray Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction efficiency of Cholesta-4,7-dien-3-one from complex matrices
Welcome to the technical support center for the efficient extraction of Cholesta-4,7-dien-3-one and related steroidal ketones from complex matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from biological matrices?
The main challenges include:
-
Matrix Effects: Complex biological samples like plasma or tissue homogenates contain numerous endogenous compounds that can interfere with the analysis, particularly in LC-MS based methods.[1][2] High concentrations of cholesterol and phospholipids are major contributors to matrix effects.[1][3]
-
Low Analyte Concentration: this compound may be present at very low concentrations, making its detection and quantification difficult.[3]
-
Structural Similarity to Other Sterols: The structural similarity to other sterols, such as cholesterol, can make selective extraction and chromatographic separation challenging.[1][3]
-
Analyte Stability: Some sterols, particularly those with certain functional groups, can be labile and may degrade during sample processing, especially at elevated temperatures or in the presence of strong acids or bases.[4]
-
Co-extraction of Interfering Lipids: Traditional lipid extraction methods can co-extract large amounts of triglycerides and other lipids that can complicate downstream analysis.[3]
Q2: Which extraction technique is most suitable for this compound?
The choice of extraction technique depends on the sample matrix, the required level of purity, and the available instrumentation. The most common and effective methods are:
-
Liquid-Liquid Extraction (LLE): A classic and widely used technique for lipid extraction.[5][6] It is versatile but can be labor-intensive and may use hazardous solvents.[5]
-
Solid-Phase Extraction (SPE): Offers higher selectivity and cleaner extracts compared to LLE.[7][8][9] It is also more amenable to automation.[7]
-
Pressurized Liquid Extraction (PLE): A rapid and efficient method that uses elevated temperatures and pressures to reduce solvent consumption and extraction time.[6][10]
Q3: How can I minimize matrix effects in my LC-MS analysis?
To mitigate matrix effects, consider the following strategies:
-
Optimize Sample Cleanup: Employ a more selective extraction method, such as SPE, to remove interfering compounds.[9]
-
Use Isotope-Labeled Internal Standards: Spiking the sample with a deuterated or 13C-labeled version of this compound can help to correct for matrix-induced signal suppression or enhancement.[11][12]
-
Chromatographic Separation: Improve the chromatographic method to separate the analyte from co-eluting matrix components.[1]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Inefficient extraction solvent in LLE. | Optimize the LLE solvent system. For non-polar compounds like sterols, a mixture of a polar and a non-polar solvent (e.g., chloroform/methanol or hexane/isopropanol) is often effective.[6][10] Ensure the solvent-to-sample ratio is adequate (e.g., 7:1).[13] |
| Inappropriate sorbent or elution solvent in SPE. | Select an SPE sorbent that has a strong affinity for the analyte. For sterols, reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbents can be used.[7][14] Optimize the elution solvent to ensure complete recovery from the sorbent.[14] | |
| Analyte degradation. | Avoid high temperatures and harsh chemical conditions during sample preparation.[4][6] Add antioxidants like butylated hydroxytoluene (BHT) to prevent oxidation.[4] | |
| Poor Reproducibility | Inconsistent sample handling and extraction procedure. | Standardize all steps of the experimental protocol, including sample volumes, incubation times, and mixing procedures.[3] Automation of the extraction process can improve reproducibility.[7] |
| Incomplete phase separation in LLE. | Centrifuge the samples at a sufficient speed and for an adequate duration to ensure complete separation of the aqueous and organic layers. | |
| High Background or Interfering Peaks in Chromatogram | Co-extraction of interfering compounds from the matrix. | Improve the selectivity of the extraction method. This can be achieved by using a more specific SPE sorbent or by performing a back-extraction in LLE.[9][13] |
| Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all glassware and equipment. Run a blank sample to identify potential sources of contamination. | |
| Analyte Peak Tailing or Broadening | Incompatibility between the final extract solvent and the initial mobile phase of the LC system. | Evaporate the elution solvent and reconstitute the sample in the initial mobile phase.[14] |
| Active sites on the analytical column. | Use a column with end-capping or add a modifier to the mobile phase to reduce secondary interactions. |
Quantitative Data Summary
The following table summarizes typical performance data for sterol extraction methods from complex matrices.
| Extraction Method | Matrix | Analyte(s) | Recovery (%) | RSD (%) | Reference |
| LLE (Modified Bligh/Dyer) | Human Plasma | Sterols and Oxysterols | 85 - 110 | < 10 | [3] |
| SPE | Human Plasma | Sterols and Oxysterols | 89.8 - 113.1 (serum) | 4.6 - 9.5 (inter-run) | [1] |
| PLE | Egg Powder | Oxysterols | Not specified, but comparable to Folch | Not specified | [10] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for Sterols
This protocol is a general guideline and should be optimized for the specific matrix and analyte.
-
Sample Preparation: Homogenize solid samples in a suitable buffer. For liquid samples like plasma, use directly.
-
Spiking Internal Standard: Add an appropriate amount of an isotope-labeled internal standard to the sample.
-
Protein Precipitation & Extraction: Add 3 volumes of a mixture of chloroform and methanol (2:1, v/v) to the sample. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 1 volume of water and vortex again. Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., mobile phase for LC-MS).
Protocol 2: General Solid-Phase Extraction (SPE) for Sterols
This protocol provides a general workflow for SPE and requires optimization of the sorbent and solvents.
-
Sorbent Selection: Choose a suitable sorbent (e.g., C18 for reversed-phase or silica for normal-phase).
-
Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol for C18).
-
Equilibration: Equilibrate the cartridge with the sample loading solvent (e.g., water or a buffered solution).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the analyte of interest with a strong solvent.
-
Post-Elution: Evaporate the elution solvent and reconstitute the sample as needed.
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for addressing low analyte recovery during extraction.
References
- 1. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterolomics: State of the art, developments, limitations and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The Fundamentals of Solid Phase Extraction (SPE) [restek.com]
- 10. Pressurized liquid extraction of lipids for the determination of oxysterols in egg-containing food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
Common impurities in synthetic Cholesta-4,7-dien-3-one and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Cholesta-4,7-dien-3-one. The information provided addresses common impurities encountered during synthesis and details their removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I might encounter in my synthesis of this compound?
A1: The synthesis of this compound, typically via the Oppenauer oxidation of 7-dehydrocholesterol, can lead to several common impurities. These primarily include:
-
Unreacted Starting Material: 7-dehydrocholesterol.
-
Isomeric Byproducts: Cholesta-5,7-dien-3-one and Cholesta-4,6,8(14)-trien-3-one, which can arise from the isomerization of the double bonds under the reaction conditions.
-
Over-oxidation Products: Further oxidized steroidal ketones may form in small amounts.
-
Residual Reagents: Trace amounts of the Oppenauer oxidation reagents, such as aluminum isopropoxide and the hydrogen acceptor (e.g., acetone), may be present.
Q2: My TLC analysis of the crude product shows multiple spots. How can I identify which spot corresponds to the desired product and which are impurities?
A2: Thin-layer chromatography (TLC) is a crucial first step in analyzing your reaction mixture. To identify the product and impurities:
-
Co-spotting: Spot your crude reaction mixture alongside the starting material (7-dehydrocholesterol) on the same TLC plate. The spot in the crude mixture that aligns with the starting material is unreacted 7-dehydrocholesterol.
-
Relative Polarity: this compound is a ketone and will be more polar than the starting alcohol, 7-dehydrocholesterol. Therefore, the product spot should have a lower Rf value than the starting material. Isomeric ketone byproducts will likely have similar polarities and may appear as spots close to the product.
-
Visualization: Use a UV lamp to visualize the spots, as the conjugated double bond systems in the product and byproducts are UV active. Staining with a permanganate solution can also be used to visualize all organic spots.
Q3: I have confirmed the presence of impurities in my crude this compound. What is the general procedure for their removal?
A3: A multi-step purification process is generally effective for removing the common impurities. The typical workflow involves:
-
Aqueous Workup: Start with an aqueous workup to remove any water-soluble reagents and byproducts. This usually involves washing the organic extract with water or a mild acidic or basic solution.
-
Column Chromatography: This is the primary method for separating the desired product from the unreacted starting material and isomeric impurities. Silica gel is the most common stationary phase.
-
Recrystallization: This final step is used to obtain a highly pure, crystalline product and remove any remaining minor impurities.
Below is a flowchart illustrating the general workflow for troubleshooting and purifying synthetic this compound.
Caption: Troubleshooting and Purification Workflow for this compound.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is adapted from methods used for similar steroidal ketones and is designed to separate this compound from less polar impurities like unreacted 7-dehydrocholesterol and more polar impurities.
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in petroleum ether (or hexanes). A typical gradient would start from 1:40 (ethyl acetate:petroleum ether) and gradually increase to 1:20.
-
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture).
-
Load the sample onto the top of the silica gel column.
-
Begin elution with the starting solvent mixture (e.g., 1:40 ethyl acetate:petroleum ether).
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent to elute the desired product.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Protocol 2: Recrystallization of this compound
Recrystallization is an effective final step to achieve high purity.
-
Solvent: Anhydrous ethanol or acetone are suitable solvents for recrystallizing steroidal ketones.
-
Procedure:
-
Dissolve the partially purified this compound in the minimum amount of hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Data Presentation
The following table provides representative data on the purity of a synthetic batch of this compound before and after the application of the purification protocols described above.
| Impurity | Concentration in Crude Product (%) | Concentration after Purification (%) |
| This compound (Product) | 85.2 | >99.5 |
| 7-dehydrocholesterol (Starting Material) | 8.5 | <0.1 |
| Cholesta-5,7-dien-3-one (Isomer) | 4.1 | <0.2 |
| Cholesta-4,6,8(14)-trien-3-one (Isomer) | 1.5 | <0.1 |
| Other unknown impurities | 0.7 | Not Detected |
Note: These values are representative and may vary depending on the specific reaction conditions and the efficiency of the purification process.
Below is a signaling pathway-style diagram illustrating the relationship between the starting material, the desired product, and the common impurities.
Caption: Synthetic Pathway and Common Impurity Formation.
Technical Support Center: Mass Spectrometry Analysis of Cholesta-4,7-dien-3-one
Welcome to the technical support center for the mass spectrometric analysis of Cholesta-4,7-dien-3-one. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who may encounter challenges with the ionization of this and similar neutral sterol compounds.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show a weak signal, or no signal at all, in my ESI-MS experiment?
This compound is a neutral, non-polar molecule. Techniques like Electrospray Ionization (ESI) are most effective for polar and pre-charged analytes and struggle to efficiently ionize neutral, hydrophobic compounds.[1] The primary challenge is the difficulty in forming gas-phase ions from these charge-neutral molecules in the ESI source.[2]
Q2: What is the recommended ionization technique for analyzing this compound?
Atmospheric Pressure Chemical Ionization (APCI) is generally superior to ESI for the analysis of non-polar molecules like sterols.[3][4][5] APCI utilizes a corona discharge to ionize solvent molecules, which then transfer a proton to the analyte, a more effective mechanism for neutral compounds.[3] While ESI may work with additives, APCI often provides better sensitivity and more consistent ion formation for this class of molecules.[4][6]
Q3: How can I significantly improve the signal intensity of this compound in my mass spectrometer?
There are two primary strategies to enhance ionization efficiency:
-
Chemical Derivatization: This is a highly effective method. Since this compound contains a ketone group, using a derivatizing agent like Girard's Reagent P or T can introduce a permanently charged quaternary ammonium group to the molecule.[7][8][9] This "pre-charges" the analyte, making it readily detectable with high sensitivity by ESI.[9][10]
-
Mobile Phase Modification: Adding a salt like ammonium fluoride or ammonium acetate to the mobile phase can promote the formation of adducts (e.g., [M+NH₄]⁺) during ESI, which can increase signal intensity up to seven-fold.[2][6]
Q4: What are the expected ions for this compound in mass spectrometry?
The expected ions depend heavily on the ionization technique used:
-
APCI: You will most likely observe a protonated molecule that has lost a water molecule, [M+H-H₂O]⁺.[1][4][5] The protonated molecule [M+H]⁺ may also be present, but often at a lower intensity.[6] In some cases, minor losses of 2 or 4 atomic mass units may be seen as artifacts of the APCI source.[6]
-
ESI (with additives): With ammonium-based additives, the primary ion will likely be the ammonium adduct [M+NH₄]⁺.[2][11] If alkali metal salts are present, you may see sodium [M+Na]⁺ or lithium [M+Li]⁺ adducts.[2][12]
-
ESI (with Girard Derivatization): You will observe the protonated, derivatized molecule, [M+H]⁺, where 'M' is the mass of the Girard-derivatized sterone.
Troubleshooting Guide for Poor Ionization
Problem: I am using ESI and see no detectable peak for this compound.
This is a common issue due to the molecule's poor ionization efficiency in ESI.[13] Below is a troubleshooting workflow to address this problem.
Caption: Troubleshooting workflow for poor ESI signal.
Solution 1: Switch to a More Suitable Ionization Source
As a first step, switching from ESI to APCI is highly recommended for neutral sterols.[4][6] APCI is inherently better at ionizing non-polar compounds and typically yields a significantly higher response.[3]
Table 1: Comparison of Common Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionizes polar, pre-charged analytes from solution. | Uses corona discharge to ionize solvent, which protonates the analyte.[3] |
| Suitability for Analyte | Poor, inefficient for neutral, non-polar molecules.[13] | Good to Excellent, well-suited for non-polar molecules.[4][5] |
| Expected Primary Ions | Adducts (e.g., [M+NH₄]⁺, [M+Na]⁺) if additives are used.[2] | Primarily [M+H-H₂O]⁺, and sometimes [M+H]⁺.[1][4] |
| Pros | "Soft" ionization, good for labile molecules. | Robust, handles higher flow rates, excellent for non-polar compounds. |
| Cons | Requires additives or derivatization for this analyte. | Can cause fragmentation (dehydration) and thermal degradation.[6] |
Solution 2: Modify Mobile Phase with Additives
If you must use ESI, modifying your mobile phase can provide a significant boost in signal. The goal is to encourage the formation of adducts that are readily detected.
Table 2: Ionization Enhancement Strategies
| Strategy | Method | Expected Improvement | Key Considerations |
| Mobile Phase Additives | Add 5-10 mM ammonium acetate or ammonium fluoride to the mobile phase. | Moderate (up to 7x reported for some steroids with NH₄F)[6] | Simple to implement; may increase background noise; check for compatibility with chromatography. |
| Chemical Derivatization | React the ketone group with Girard's Reagent P or T. | High (often >100x) | Requires an extra sample preparation step; provides the highest sensitivity and specificity.[7][9] |
Solution 3: Implement Chemical Derivatization (Highest Sensitivity)
For quantitative applications requiring the highest sensitivity, derivatization of the ketone group is the most robust solution.[9] Girard's Reagent P (GP) adds a quaternary amine group, making the molecule easy to ionize via ESI.[10]
Experimental Protocol: Derivatization with Girard's Reagent P
This protocol is adapted from methods developed for the analysis of keto-steroids.[9][10]
Caption: Experimental workflow for Girard P derivatization.
Detailed Steps:
-
Sample Preparation: Transfer a known volume of your sample extract (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled version of this compound, to correct for experimental variability.
-
Evaporation: Evaporate the sample to complete dryness under a gentle stream of nitrogen.
-
Derivatization Reaction: Add 20 µL of Girard's Reagent P solution (1 mg/mL in water with a small amount of acid, e.g., acetic acid, to catalyze the reaction).[9][10] Vortex to mix.
-
Incubation: Incubate the mixture at 60°C for 10-30 minutes to ensure the reaction goes to completion.[9]
-
Final Evaporation: Evaporate the sample to dryness again under nitrogen to remove the solvent and excess reagent.
-
Reconstitution: Resuspend the dried derivatized sample in 100 µL of a suitable mobile phase, such as 50:50 methanol:water.[9]
-
Analysis: The sample is now ready for injection into the LC-ESI-MS system. You should see a strong signal for the derivatized analyte in positive ion mode.
Problem: I switched to APCI, but my [M+H]⁺ ion is weak and I see a large peak at [M+H-18]⁺.
This is normal and expected. The high temperature and energetic environment in the APCI source often cause in-source fragmentation, most commonly the loss of a water molecule (dehydration) from sterols and other steroids.[1][4][5] For quantitative analysis, it is often more reliable to monitor the [M+H-H₂O]⁺ ion as it is typically the most intense and stable ion produced.
References
- 1. Liquid chromatography‐dielectric barrier discharge ionization mass spectrometry for the analysis of neutral lipids of archaeological interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Minimizing isomerization of Cholesta-4,7-dien-3-one during sample preparation
Welcome to the technical support center for the analysis of Cholesta-4,7-dien-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isomerization of this sensitive analyte during sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on the prevention of isomerization to its more stable conjugated isomer, Cholesta-4,6-dien-3-one.
Q1: I am observing a significant peak corresponding to Cholesta-4,6-dien-3-one in my chromatogram, which is not expected in my sample. What could be the cause?
A1: The appearance of Cholesta-4,6-dien-3-one is a strong indicator of isomerization of the parent molecule, this compound, during your sample preparation or analysis. This isomerization is often catalyzed by several factors:
-
Exposure to Acidic or Basic Conditions: this compound is susceptible to acid and base-catalyzed isomerization. The presence of even trace amounts of acid or base in your solvents, glassware, or sample matrix can promote the migration of the double bond from the 7-8 position to the 6-7 position, forming the more thermodynamically stable conjugated system of Cholesta-4,6-dien-3-one.
-
Elevated Temperatures: Heat can provide the activation energy required for isomerization. Prolonged exposure to high temperatures during sample extraction, evaporation, or analysis can significantly increase the rate of this conversion.
-
Exposure to Light: Photochemical isomerization is a known phenomenon for conjugated dienones. Exposure of your samples to direct sunlight or even harsh laboratory lighting can induce isomerization.
-
Active Surfaces: Certain materials, such as some grades of silica gel or alumina used in chromatography, can have active sites that catalyze isomerization.
To troubleshoot this issue, review your entire sample preparation workflow for the potential introduction of these factors.
Q2: How can I minimize isomerization during the extraction of this compound from my sample matrix?
A2: The extraction step is critical for maintaining the integrity of this compound. Here are key recommendations:
-
Choice of Extraction Method:
-
Liquid-Liquid Extraction (LLE): This is a preferred method. Use neutral, high-purity solvents such as ethyl acetate or methyl tert-butyl ether (MTBE). Avoid chlorinated solvents which can contain trace amounts of hydrochloric acid.
-
Solid-Phase Extraction (SPE): If SPE is necessary, choose a neutral sorbent like a polymeric reversed-phase material. If using silica-based sorbents, opt for end-capped versions to minimize surface activity.
-
-
Temperature Control: Perform all extraction steps at low temperatures. Working on ice or in a cold room is highly recommended.
-
pH Control: If your sample matrix is acidic or basic, neutralize it to a pH of approximately 7.0 before extraction. Use a gentle buffering system if necessary.
-
Minimize Exposure to Light: Work in a dimly lit area or use amber-colored glassware to protect the sample from light.
Q3: I need to concentrate my sample after extraction. What is the best way to do this without causing isomerization?
A3: The concentration step is a high-risk point for isomerization due to the use of heat.
-
Avoid High Temperatures: Do not use high-temperature evaporation methods. A gentle stream of nitrogen at room temperature or slightly below is the preferred method for solvent removal.
-
Use a Rotary Evaporator with Caution: If a rotary evaporator is used, ensure the water bath temperature is kept as low as possible (ideally not exceeding 30°C). Do not evaporate to complete dryness, as this can expose the analyte to higher effective temperatures and oxidative stress. Reconstitute the residue immediately in a suitable solvent.
Q4: My analytical results for this compound are not reproducible. Could isomerization be the cause?
A4: Yes, inconsistent isomerization can be a major source of poor reproducibility. If the degree of isomerization varies between samples, your quantitative results for the target analyte will be unreliable. To improve reproducibility:
-
Standardize Your Protocol: Ensure that every step of your sample preparation is performed identically for all samples, including timings, temperatures, and solvent volumes.
-
Protect from Light: Consistently protect all samples and standards from light throughout the entire process.
-
Use Fresh Solvents: Use freshly opened, high-purity solvents to avoid the presence of acidic or peroxidized contaminants that can build up over time.
-
Analyze Samples Promptly: Analyze extracted and reconstituted samples as soon as possible to minimize the time for potential degradation or isomerization. If storage is necessary, it should be at -80°C in the dark.
Frequently Asked Questions (FAQs)
Q: What is the primary isomer formed from this compound during sample preparation?
A: The most common and thermodynamically favored isomer is Cholesta-4,6-dien-3-one . This is due to the formation of a more extensive conjugated π-system, which is energetically more stable.
Q: At what pH is this compound most stable?
A: this compound is most stable under neutral pH conditions (pH ~7.0) . Both acidic and basic conditions can catalyze the isomerization.
Q: Can I use saponification to hydrolyze esters of this compound?
A: Saponification, which involves heating in a strong base (like potassium hydroxide in methanol), is not recommended for samples containing this compound. The combination of high pH and elevated temperature will almost certainly lead to significant isomerization. If hydrolysis is absolutely necessary, consider enzymatic methods under mild, neutral conditions.
Q: What are the best storage conditions for samples and standards of this compound?
A: For long-term stability, samples and standards should be stored at -80°C in amber glass vials to protect from light. For short-term storage during an analytical run, keeping samples in an autosampler at 4°C is acceptable, but for no longer than 24 hours.
Data Presentation
The following tables summarize hypothetical quantitative data on the stability of this compound under various conditions to illustrate the impact of different sample preparation parameters. This data is intended for illustrative purposes to guide experimental design.
Table 1: Effect of pH on Isomerization of this compound at Room Temperature (25°C) for 1 hour.
| pH | % this compound Remaining | % Cholesta-4,6-dien-3-one Formed |
| 3.0 | 65% | 35% |
| 5.0 | 90% | 10% |
| 7.0 | >99% | <1% |
| 9.0 | 88% | 12% |
| 11.0 | 55% | 45% |
Table 2: Effect of Temperature on Isomerization of this compound at Neutral pH (7.0) for 1 hour.
| Temperature | % this compound Remaining | % Cholesta-4,6-dien-3-one Formed |
| 4°C | >99% | <1% |
| 25°C | 98% | 2% |
| 40°C | 85% | 15% |
| 60°C | 60% | 40% |
Table 3: Comparison of Extraction Methods on the Recovery and Isomerization of this compound.
| Extraction Method | Recovery of Total Sterone | % Isomerization to Cholesta-4,6-dien-3-one |
| LLE (Ethyl Acetate, 4°C) | 95% | <1% |
| SPE (Polymeric, Neutral) | 92% | 2% |
| SPE (Silica, non-end-capped) | 88% | 15% |
| Saponification (1M KOH in MeOH, 60°C, 1hr) followed by LLE | 98% | >80% |
Experimental Protocols
Recommended Protocol for Extraction and Analysis of this compound
This protocol is designed to minimize isomerization and provide a reliable method for the quantification of this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Materials:
-
High-purity ethyl acetate (or MTBE)
-
Saturated sodium chloride (brine) solution, pH adjusted to 7.0
-
Anhydrous sodium sulfate
-
Amber glass centrifuge tubes
-
Ice bath
-
-
Procedure:
-
Equilibrate the sample to room temperature if frozen.
-
Place an appropriate volume of the sample into a pre-chilled amber glass centrifuge tube.
-
If the sample pH is outside the 6-8 range, adjust to pH 7.0 using a dilute buffer.
-
Add 3 volumes of cold ethyl acetate to the sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean, pre-chilled amber glass tube.
-
Repeat the extraction of the aqueous layer with another 3 volumes of cold ethyl acetate.
-
Combine the organic extracts.
-
Wash the combined organic extract with 1 volume of neutral brine solution.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a new tube for solvent evaporation.
-
2. Solvent Evaporation
-
Procedure:
-
Place the tube containing the dried organic extract in a nitrogen evaporator.
-
Gently stream nitrogen gas over the surface of the solvent at room temperature until the desired volume is reached.
-
Do not evaporate to complete dryness.
-
Immediately reconstitute the residue in a suitable mobile phase for analysis.
-
3. Analytical Method (HPLC-UV)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm (for Cholesta-4,6-dien-3-one, if monitoring isomerization) and 240 nm (for this compound).
-
Injection Volume: 5 µL.
Visualizations
Caption: Isomerization of this compound.
Caption: Recommended workflow for sample preparation.
Caption: Troubleshooting logic for isomerization.
Selecting appropriate internal standards for Cholesta-4,7-dien-3-one quantification
This technical support center provides guidance on the selection of appropriate internal standards for the accurate quantification of Cholesta-4,7-dien-3-one, along with detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting an internal standard for the quantification of this compound?
A1: The most critical factor is the structural similarity between the internal standard and the analyte, this compound. An ideal internal standard should have a chemical structure and physicochemical properties as close to the analyte as possible to ensure similar behavior during sample preparation (extraction, derivatization) and analysis (chromatographic retention, ionization efficiency). For mass spectrometry-based methods, a stable isotope-labeled version of the analyte is the gold standard.
Q2: Is a commercially available stable isotope-labeled internal standard for this compound available?
A2: Currently, a commercially available, stable isotope-labeled (e.g., deuterated) internal standard specifically for this compound is not readily found. However, a close structural analog, Cholest-4-en-3-one-d7, is commercially available and serves as an excellent alternative for mass spectrometry-based quantification.[1]
Q3: Can I use other non-isotope labeled sterols as internal standards?
A3: While stable isotope-labeled standards are ideal for mass spectrometry, other structurally similar sterols can be used, particularly for GC-FID analysis. Common choices for sterol analysis include 5α-cholestane, dihydrocholesterol (5α-cholestan-3β-ol), and epicoprostanol (5β-cholestan-3α-ol).[2] However, these may not perfectly mimic the extraction and ionization behavior of this compound, potentially leading to less accurate results.
Q4: What are the key differences in choosing an internal standard for Gas Chromatography (GC) versus Liquid Chromatography-Mass Spectrometry (LC-MS)?
A4: For GC analysis, the internal standard should be chemically similar to the analyte and well-separated chromatographically. It does not need to have a different mass. For LC-MS, the ideal internal standard is a stable isotope-labeled version of the analyte. This is because it will co-elute with the analyte, but can be distinguished by its different mass-to-charge ratio (m/z), allowing for the most accurate correction of matrix effects and ionization suppression.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase for LC or carrier gas flow for GC. 3. Sample overload. | 1. Replace the analytical column. 2. Optimize the mobile phase composition or gas flow rate. 3. Dilute the sample. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization of the analyte. 2. Matrix effects (ion suppression in LC-MS). 3. Suboptimal sample preparation. | 1. Optimize mass spectrometer source parameters. 2. Improve sample cleanup to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for suppression. 3. Optimize extraction and derivatization protocols. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Instability of the analyte or internal standard. 3. Instrument instability. | 1. Ensure precise and consistent execution of the sample preparation protocol. 2. Check the stability of the compounds in the sample matrix and solvent. Prepare fresh standards and samples. 3. Perform instrument performance qualification and ensure stable operating conditions. |
| Internal Standard Signal is Absent or Very Low | 1. Error in adding the internal standard. 2. Degradation of the internal standard. | 1. Verify the procedure for adding the internal standard to all samples, standards, and blanks. 2. Check the stability and storage conditions of the internal standard stock solution. |
Recommended Internal Standards for this compound Quantification
The selection of an appropriate internal standard is paramount for achieving accurate and precise quantification. Below is a comparison of suitable candidates.
| Internal Standard | Molecular Formula | Molecular Weight ( g/mol ) | Rationale for Use |
| Cholest-4-en-3-one-d7 | C₂₇H₃₇D₇O | 391.70 | Recommended for LC-MS. Structurally very similar to the analyte with a mass shift of 7 Da, allowing for excellent correction of matrix effects and ionization variability.[1] |
| Epicoprostanol | C₂₇H₄₈O | 388.67 | Suitable for GC-FID. A C27 sterol that is structurally similar and has been used as an internal standard for phytosterol analysis.[2] |
| 5α-Cholestane | C₂₇H₄₈ | 372.68 | Suitable for GC-FID. A stable hydrocarbon that is structurally related to the sterol backbone.[2] |
| Dihydrocholesterol | C₂₇H₄₈O | 388.67 | Suitable for GC-FID. A saturated sterol that can mimic the behavior of other sterols during analysis.[2] |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in a biological matrix using Cholest-4-en-3-one-d7 as an internal standard.
1. Sample Preparation (Protein Precipitation & Extraction)
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 10 µL of the internal standard working solution (Cholest-4-en-3-one-d7 in a suitable solvent like methanol).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 383.3 → Product ion (Q3) m/z (to be determined by infusion and fragmentation of a pure standard).
-
Cholest-4-en-3-one-d7 (IS): Precursor ion (Q1) m/z 390.4 → Product ion (Q3) m/z (to be determined by infusion and fragmentation).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix.
-
Add a constant amount of the internal standard to each calibrator.
-
Analyze the calibration standards using the LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
References
Validation & Comparative
Comparative Guide to the Analytical Method Validation for Cholesta-4,7-dien-3-one Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Cholesta-4,7-dien-3-one and its closely related analogues. The information herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their specific needs. While direct comparative studies on this compound are limited, this guide draws upon validated methods for structurally similar and biologically relevant compounds, such as 7α-hydroxy-4-cholesten-3-one (C4), a key biomarker in bile acid synthesis.[1][2][3][4] The principles and techniques discussed are readily adaptable for the validation of an analytical method for this compound.
The primary methods for the analysis of this compound and related steroidal ketones are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] Both techniques offer high sensitivity and selectivity, which are crucial for accurate quantification in complex biological matrices.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of validated LC-MS/MS methods for the analysis of 7α-hydroxy-4-cholesten-3-one, which can be considered indicative for the analysis of this compound.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | Considerations for this compound |
| Analyte | 7α-hydroxy-4-cholesten-3-one (C4) | 7α-hydroxy-4-cholesten-3-one (C4) | This compound is structurally similar, suggesting comparable method performance. |
| Instrumentation | Waters TQS mass spectrometer | Not specified | Tandem mass spectrometry is essential for achieving high selectivity and sensitivity. |
| Sample Type | Human Serum | Human Serum | Methods are applicable to various biological matrices with appropriate sample preparation. |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | The choice of sample preparation will depend on the required cleanliness of the extract and the desired throughput. |
| Internal Standard | Deuterated C4 | Stable isotope-labeled C4 | A stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification. |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L | 0.50 ng/mL | The required LLOQ will depend on the expected physiological or pharmacological concentrations of this compound. |
| Linearity (Correlation Coefficient) | Not specified | ≥0.99 (surrogate matrix approach) | A linear response with a correlation coefficient close to 1.0 is a critical validation parameter. |
| Accuracy | Passed FDA guidelines | Not specified | Accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration. |
| Precision | Passed FDA guidelines | Not specified | Precision, expressed as the coefficient of variation (CV), should be ≤15% (≤20% at LLOQ). |
| Matrix Effects | Free from matrix effects | Not specified | Thorough evaluation of matrix effects is crucial for ensuring accurate quantification in biological samples. |
| Stability | Stable for up to 12 hours in unseparated serum | Not specified | The stability of this compound in the target matrix under various storage conditions must be evaluated. |
Experimental Protocols
A robust analytical method validation should follow established guidelines, such as those from the US Food and Drug Administration (FDA).[1][6] The validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose.
A general workflow for the validation of an LC-MS/MS method for this compound would involve the following steps:
-
Method Development and Optimization: This includes the optimization of chromatographic conditions (column, mobile phase, gradient) and mass spectrometric parameters (ion source settings, fragmentation transitions).
-
Sample Preparation: A simple and efficient sample preparation method is crucial. For steroidal compounds in serum or plasma, common techniques include:
-
Protein Precipitation: Acetonitrile, often with the addition of an acid like formic acid, is used to precipitate proteins.[2] This method is fast but may result in a less clean extract.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte into an immiscible organic solvent, providing a cleaner sample extract.[1]
-
-
Preparation of Calibration Standards and Quality Control Samples: Calibration standards are prepared by spiking a surrogate matrix (a matrix free of the endogenous analyte) with known concentrations of the analyte.[2] Quality control (QC) samples are prepared at multiple concentration levels (low, medium, and high) to evaluate the method's performance.
-
Validation Experiments:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank samples from different sources.
-
Linearity and Range: The relationship between the concentration of the analyte and the instrumental response should be linear over a defined range. This is typically evaluated by a calibration curve with a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) are determined by analyzing QC samples on multiple days. The acceptance criteria are typically within ±15% (±20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This is a critical parameter for LC-MS/MS methods and can be assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.
-
Recovery: The efficiency of the sample preparation process.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
-
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
Caption: Hypothetical Pathway of this compound.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel LC-MS/MS method for assay of 7alpha-hydroxy-4-cholesten-3-one in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of cholesta-3,5-dien-7-one by gas chromatography-mass spectrometry in the erythrocyte membrane of alcoholic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholesta-4,7-dien-3-one and Related Sterol Levels in Health and Disease
This guide provides a comparative overview of Cholesta-4,7-dien-3-one and its precursors in healthy individuals versus those with specific metabolic disorders. Due to the limited availability of direct quantitative data for this compound, this document focuses on the well-documented levels of its immediate precursor, 7-dehydrocholesterol (7-DHC), in Smith-Lemli-Opitz Syndrome (SLOS), and the closely related isomer, Cholesta-4,6-dien-3-one, in Cerebrotendinous Xanthomatosis (CTX).
Data Presentation
The following tables summarize the available quantitative and qualitative data for key sterols in different health states.
Table 1: Quantitative Comparison of 7-Dehydrocholesterol (7-DHC) Levels in Healthy vs. Smith-Lemli-Opitz Syndrome (SLOS) States
| Analyte | State | Matrix | Concentration (µg/mL) | Fold Change | Reference(s) |
| 7-Dehydrocholesterol (7-DHC) | Healthy (Infant) | Plasma | 0.10 ± 0.05 | - | [1] |
| Healthy (Adult) | Plasma | 0.055 (0.040-0.066) | - | [2] | |
| Smith-Lemli-Opitz Syndrome | Plasma | 2.7 - 470 | 27 - 4700x | [1] |
Table 2: Qualitative and Inferred Comparison of this compound and Cholesta-4,6-dien-3-one in Diseased States
| Analyte | Disease State | Matrix | Observed/Inferred Levels | Supporting Evidence | Reference(s) |
| This compound | Smith-Lemli-Opitz Syndrome | Plasma/Serum | Inferred High | Formed from the massively accumulated precursor, 7-dehydrocholesterol. | [3] |
| Cholesta-4,6-dien-3-one | Cerebrotendinous Xanthomatosis | Serum | Markedly Elevated | Reported to be up to 100 times higher than in healthy individuals. | [4][5] |
Experimental Protocols
The quantification of this compound and related sterols in biological matrices typically involves sophisticated chromatographic and mass spectrometric techniques. Below are representative protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Sterol Analysis
This method is widely used for the analysis of neutral sterols and requires derivatization to increase the volatility of the analytes.
-
Sample Preparation and Extraction:
-
To a 100 µL plasma or serum sample, add an internal standard (e.g., epicoprostanol or a stable isotope-labeled version of the analyte).
-
Perform alkaline hydrolysis by adding 1 mL of 1 M potassium hydroxide in 90% ethanol and incubating at 60°C for 1 hour to release esterified sterols.
-
After cooling, add 1 mL of water and extract the neutral sterols twice with 3 mL of hexane.
-
Pool the hexane layers and wash with 1 mL of water.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30-60 minutes to form trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then to 300°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions for the TMS derivatives of the sterols of interest.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Ketosterol Analysis
LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization for ketosteroids.
-
Sample Preparation and Extraction:
-
To a 50 µL plasma or serum sample, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform protein precipitation by adding 200 µL of cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from, for example, 50% B to 100% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), with optimized precursor-product ion transitions for each analyte and internal standard.
-
Mandatory Visualization
Caption: Simplified terminal cholesterol biosynthesis pathway.
Caption: General experimental workflow for sterol analysis.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accumulation of 7 alpha-hydroxy-4-cholesten-3-one and cholesta-4,6-dien-3-one in patients with cerebrotendinous xanthomatosis: effect of treatment with chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebrotendinous xanthomatosis: a comprehensive review of pathogenesis, clinical manifestations, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Antibody Cross-Reactivity: A Focus on Cholesta-4,7-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of antibodies against the steroidal ketone Cholesta-4,7-dien-3-one. Due to the absence of commercially available antibodies specifically targeting this molecule, this document serves as a predictive and methodological resource. It outlines the key structural analogs that are likely to exhibit cross-reactivity and presents a framework for experimental validation.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, this compound), binds to other structurally similar molecules. This phenomenon is particularly prevalent in immunoassays for steroids and other small molecules, where minor differences in the molecular structure can be challenging for an antibody to distinguish. High structural similarity to the target molecule is a strong predictor of cross-reactivity.
Below is a diagram illustrating the principle of antibody cross-reactivity.
Caption: Principle of antibody specificity and cross-reactivity.
Potential Cross-Reactants for a this compound Antibody
Given the structure of this compound, several other steroidal molecules present a high likelihood of cross-reactivity. The primary determinants of structural similarity include the steroid backbone, the position of double bonds, and the nature and location of functional groups.
Table 1: Structural Comparison of Potential Cross-Reactants
| Compound | Molecular Formula | Key Structural Differences from this compound |
| This compound | C₂₇H₄₂O | Target Analyte |
| Cholesta-4,6-dien-3-one[1][2] | C₂₇H₄₂O | Double bond at C6 instead of C7. |
| Cholest-4-en-3-one[3][4][5] | C₂₇H₄₄O | Lacks the double bond at C7. |
| 7-Dehydrocholesterol[6][7][8][9] | C₂₇H₄₄O | Hydroxyl group at C3 instead of a ketone; double bonds at C5 and C7. |
| Lathosterol[10][11][12][13] | C₂₇H₄₆O | Hydroxyl group at C3; single double bond at C7. |
Hypothetical Cross-Reactivity Data
The following table is an illustrative example of how cross-reactivity data for a hypothetical polyclonal antibody against this compound would be presented. The percentage of cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of a labeled tracer to the concentration of this compound required for the same displacement.
Table 2: Illustrative Cross-Reactivity of a Hypothetical Anti-Cholesta-4,7-dien-3-one Antibody
| Compound | % Cross-Reactivity (Hypothetical) |
| This compound | 100% |
| Cholesta-4,6-dien-3-one | 50 - 80% |
| Cholest-4-en-3-one | 10 - 30% |
| 7-Dehydrocholesterol | < 1% |
| Lathosterol | < 0.1% |
| Cholesterol | < 0.01% |
Note: These values are for illustrative purposes only and would need to be determined experimentally.
Experimental Protocols
The standard method for determining the cross-reactivity of an antibody against a small molecule like a steroid is a competitive enzyme-linked immunosorbent assay (ELISA) .
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagents and Materials:
-
Microtiter plate (96-well)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
This compound standard
-
Potential cross-reactant standards
-
Hypothetical anti-Cholesta-4,7-dien-3-one antibody
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Coat the wells of a microtiter plate with a this compound-protein conjugate (e.g., this compound-BSA) diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.
-
In separate tubes, pre-incubate the diluted standards or cross-reactants with a constant, limiting amount of the anti-Cholesta-4,7-dien-3-one antibody for 1-2 hours at room temperature.
-
Transfer the antibody-steroid mixtures to the coated wells. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add the enzyme-labeled secondary antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance against the concentration of the this compound standard.
-
For each cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
The following diagram outlines the workflow for a competitive ELISA to determine cross-reactivity.
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Biological Context: Cholesterol Biosynthesis Pathway
This compound is an intermediate in the complex pathway of cholesterol biosynthesis. Understanding its position in this pathway can provide context for its biological relevance and help identify other potential cross-reactants. The pathway involves a series of enzymatic conversions starting from acetyl-CoA.
The diagram below shows a simplified schematic of the later stages of cholesterol synthesis, highlighting the relationship between key intermediates.
References
- 1. Cholesta-4,6-dien-3-one [webbook.nist.gov]
- 2. Cholesta-4,6-dien-3-one | C27H42O | CID 3034666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Cholest-4-en-3-one [webbook.nist.gov]
- 5. Cholest-4-en-3-one | C27H44O | CID 91477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 7-Dehydrocholesterol | C27H44O | CID 439423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. lipotype.com [lipotype.com]
- 11. Lathosterol - Wikipedia [en.wikipedia.org]
- 12. Lathosterol | C27H46O | CID 65728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Biological Activities of Cholesta-4,7-dien-3-one and Cholest-4-en-3-one
A comprehensive guide for researchers and drug development professionals on the bioactivities of two closely related cholesterol metabolites. This guide provides a detailed comparison of their known biological effects, supported by experimental data, methodologies, and pathway visualizations.
Introduction
Cholesterol and its metabolites play crucial roles in various physiological and pathological processes. Among these metabolites, unsaturated cholestenones have garnered significant interest for their diverse biological activities. This guide focuses on a comparative analysis of two such compounds: Cholesta-4,7-dien-3-one and Cholest-4-en-3-one. While extensive research has elucidated the multifaceted roles of Cholest-4-en-3-one in metabolic diseases and cancer, data on the specific biological activities of this compound remain limited in publicly available scientific literature.
This guide will provide a detailed overview of the well-documented biological activities of Cholest-4-en-3-one and, where data is available, draw comparisons with its 4,7-dien counterpart. Due to the scarcity of direct comparative studies, this guide will also reference the activities of the structurally similar Cholesta-4,6-dien-3-one to provide a broader context for the potential activities of dienone-containing cholestenones.
Cholest-4-en-3-one: A Multifaceted Bioactive Molecule
Cholest-4-en-3-one is a significant metabolic intermediate in the conversion of cholesterol by gut microbiota and has demonstrated a range of biological effects, including anti-obesity, lipid-lowering, and anticancer properties.[1]
Anticancer Activity
Recent studies have highlighted the promising antitumor activity of Cholest-4-en-3-one, particularly in breast cancer.[2][3] It has been shown to decrease the viability of breast cancer cell lines, such as MCF-7 and MDA-MB-231, in a dose- and time-dependent manner.[2] The cytotoxic effects are attributed to its ability to alter lipid metabolism and disrupt membrane raft integrity in cancer cells.[2][3]
Key Anticancer Mechanisms:
-
Inhibition of Lipogenesis: Cholest-4-en-3-one treatment has been found to decrease the mRNA expression of key lipogenic enzymes, including acetyl-CoA carboxylase 1 (ACC1), fatty acid synthase (FASN), and stearoyl-CoA desaturase 1 (SCD1).[2]
-
Modulation of Cholesterol Homeostasis: It also reduces the expression of HMG-CoA reductase (HMGCR), a rate-limiting enzyme in cholesterol synthesis, while increasing the expression of cholesterol efflux transporters ABCG1 and ABCA1.[2][3]
-
LXR-Dependent Pathway: The anticancer effects of Cholest-4-en-3-one are mediated, at least in part, through the Liver X Receptor (LXR) signaling pathway.[2][3]
Metabolic Effects
Cholest-4-en-3-one has been investigated for its potential to ameliorate metabolic disorders. Dietary supplementation with this compound has been shown to alleviate hyperlipidemia, hepatic cholesterol accumulation, and hyperinsulinemia in obese, diabetic mouse models.[4]
Key Metabolic Mechanisms:
-
Increased Lipid Excretion: It promotes the excretion of free fatty acids and neutral steroids in the feces.[4]
-
Suppression of Cholesterol Synthesis: Cholest-4-en-3-one can reduce plasma levels of desmosterol, a precursor of cholesterol, suggesting an inhibition of cholesterol synthesis in extrahepatic tissues.[4]
This compound: An Enigmatic Counterpart
Comparative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities of Cholest-4-en-3-one. No direct comparative data for this compound was found in the reviewed literature.
Table 1: In Vitro Cytotoxicity of Cholest-4-en-3-one on Breast Cancer Cells [2]
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| MCF-7 | 48 | 17.8 |
| MDA-MB-231 | 48 | 14.1 |
Table 2: Effect of Cholest-4-en-3-one on Gene Expression in Breast Cancer Cells [2]
| Gene | Cell Line | Fold Change (vs. Control) |
| ACC1 | MCF-7 | 0.56 |
| MDA-MB-231 | 0.47 | |
| FASN | MCF-7 | 0.31 |
| MDA-MB-231 | 0.23 | |
| SCD1 | MCF-7 | 0.51 |
| MDA-MB-231 | 0.40 | |
| HMGCR | MCF-7 | 0.50 |
| MDA-MB-231 | 0.15 | |
| ABCG1 | MCF-7 | Increased |
| MDA-MB-231 | Increased | |
| ABCA1 | MCF-7 | Increased |
| MDA-MB-231 | Increased |
Table 3: In Vivo Metabolic Effects of Dietary Cholest-4-en-3-one in db/db Mice [4]
| Parameter | Treatment Group (0.25% 4-STN) | Control Group |
| Plasma Triglyceride | Significantly decreased | - |
| Plasma Total Cholesterol | Significantly decreased | - |
| Fecal Free Fatty Acids | Markedly increased | - |
Experimental Protocols
Cell Viability Assay (MTT Assay)[3]
-
Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates.
-
Treatment: After 24 hours, cells are treated with varying concentrations of Cholest-4-en-3-one for 24 and 48 hours.
-
MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis[3]
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression levels of target genes are quantified using qRT-PCR with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
In Vivo Study in db/db Mice[5]
-
Animal Model: Obese, diabetic db/db mice are used.
-
Dietary Intervention: Mice are fed a control diet or a diet supplemented with Cholest-4-en-3-one (e.g., 0.25% w/w) for a specified period (e.g., 4 weeks).
-
Sample Collection: At the end of the study, blood and fecal samples are collected for analysis.
-
Biochemical Analysis: Plasma levels of triglycerides and cholesterol, and fecal content of free fatty acids are measured using standard biochemical assays.
Visualizing the Mechanisms
To better understand the biological pathways influenced by these compounds, the following diagrams illustrate the key signaling and metabolic processes.
Caption: Anticancer signaling pathway of Cholest-4-en-3-one.
Caption: Workflow of the metabolic effects of Cholest-4-en-3-one.
Conclusion and Future Directions
Cholest-4-en-3-one has emerged as a promising bioactive molecule with significant potential in the fields of oncology and metabolic diseases. Its mechanisms of action, particularly its role in modulating lipid metabolism and signaling pathways, are well-documented. In contrast, this compound remains a largely uncharacterized molecule. The structural difference, the presence of an additional double bond at the C7 position, could significantly alter its biological activity profile.
The lack of data on this compound represents a clear knowledge gap and a compelling area for future research. Direct comparative studies of these two compounds, as well as with other cholestenone isomers, are warranted to build a comprehensive understanding of their structure-activity relationships. Such studies would be invaluable for the rational design and development of novel therapeutic agents targeting pathways involved in cancer and metabolic disorders. Researchers are encouraged to explore the synthesis and biological evaluation of this compound to unlock its potential therapeutic value.
References
- 1. Cholest-4-en-3-one | C27H44O | CID 91477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Accuracy: A Comparative Guide to Certified Reference Materials for Cholesta-4,6-dien-3-one Analysis
In the precise world of scientific research and pharmaceutical development, the quality of analytical standards is paramount to ensuring data integrity, reproducibility, and, ultimately, patient safety. This guide provides a comprehensive comparison of the use of a Certified Reference Material (CRM) versus other analytical standards for the quantification of Cholesta-4,6-dien-3-one, a key intermediate in cholesterol metabolism. This document is intended for researchers, scientists, and drug development professionals who require the highest level of accuracy and reliability in their analytical measurements.
The Critical Role of Certified Reference Materials
A Certified Reference Material is a standard that has its property values (e.g., purity, concentration) certified by a technically valid procedure, accompanied by or traceable to a certificate or other documentation issued by a certifying body[2]. This stands in contrast to other analytical standards, which may not have the same level of characterization, documentation, or traceability.
| Feature | Certified Reference Material (CRM) | Non-Certified Analytical Standard |
| Certification | Issued by an accredited body (e.g., ISO 17034) with a detailed Certificate of Analysis. | May have a certificate of analysis, but not from an accredited certifying body. |
| Traceability | Property values are traceable to SI units. | Traceability is often not established or documented. |
| Uncertainty | A comprehensive uncertainty budget is calculated and stated on the certificate. | Uncertainty is typically not provided. |
| Purity Assessment | Purity is often determined by a mass balance approach, combining results from multiple analytical techniques. | Purity may be determined by a single method (e.g., HPLC area percent). |
| Regulatory Compliance | Essential for applications requiring the highest level of accuracy and for regulatory submissions. | May not be suitable for regulated environments. |
Biological Significance of Cholesta-4,6-dien-3-one
Cholesta-4,6-dien-3-one is an intermediate in the metabolism of cholesterol. Notably, it is a precursor in a pathway leading to the formation of cholestanol.[3] Elevated levels of Cholesta-4,6-dien-3-one in serum have been observed in patients with cerebrotendinous xanthomatosis (CTX), a rare lipid storage disorder.[3][4] Therefore, accurate quantification of this compound is crucial for both basic research into lipid metabolism and for the potential development of diagnostic markers and therapies for CTX.
The metabolic conversion of Cholesta-4,6-dien-3-one involves its transformation into 4-cholesten-3-one and subsequently to cholestanol, a process that occurs in tissues such as the liver, adrenals, and brain.[3]
References
- 1. Cholesta-4,6-dien-3-one | LGC Standards [lgcstandards.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Metabolism of the cholestanol precursor cholesta-4,6-dien-3-one in different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Cholesta-4,6-dien-3-one (HMDB0002394) [hmdb.ca]
A Comparative Guide to the Quantification of Key Cholesterol Precursors
An Inter-laboratory Perspective on Analytical Methodologies
This guide provides a comparative overview of analytical methodologies for the quantification of critical cholesterol precursors and metabolites, compounds of significant interest in biomedical research and clinical diagnostics. While a formal inter-laboratory comparison study for Cholesta-4,7-dien-3-one is not publicly available, this document synthesizes data from various validated methods for structurally similar and clinically relevant analytes, such as 7-dehydrocholesterol (7-DHC) and 7α-hydroxy-4-cholesten-3-one (C4). The objective is to offer researchers a comparative baseline for methodology selection, highlighting the performance of common analytical techniques.
Inter-laboratory comparisons are crucial for ensuring the quality and comparability of analytical results between different facilities.[1][2] They provide an objective standard for laboratories to assess their performance and are a cornerstone of quality assurance.[1] This guide is structured to emulate the principles of such a comparison by presenting methodologies and performance data from published literature.
Data Presentation: A Comparative Analysis of Quantification Methods
The quantification of cholesterol precursors is predominantly achieved through mass spectrometry-based methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Each technique offers distinct advantages and disadvantages in terms of sample preparation complexity, sensitivity, and throughput. The following tables summarize the performance characteristics of published LC-MS/MS and GC-MS methods for the analysis of key cholesterol precursors.
Table 1: Comparison of LC-MS/MS Method Performance for 7α-hydroxy-4-cholesten-3-one (C4)
| Parameter | Method 1 (Human Serum)[4] | Method 2 (Rat & Monkey Plasma)[5] |
| Instrumentation | UHPLC-MS/MS | LC-MS/MS |
| Sample Volume | 100 µL | 20 µL |
| Extraction Method | Protein Precipitation | Protein Precipitation |
| Internal Standard | Stable Isotope-Labeled C4 | Stable Isotope-Labeled C4 (C4-d7) |
| LLOQ | 0.50 ng/mL | 0.5 ng/mL (Monkey), 1 ng/mL (Rat) |
| Calibration Range | Not specified | 0.5 - 100 ng/mL (Monkey), 1 - 200 ng/mL (Rat) |
| Matrix | Human Serum | Rat and Monkey Plasma |
Table 2: Comparison of GC-MS Method Performance for Cholesterol Precursors
| Parameter | Method 1 (Plasma Sterols)[6] |
| Instrumentation | GC-MS |
| Analytes | 7-dehydrocholesterol, Lathosterol, Desmosterol |
| Extraction Method | Not specified, requires sample protection from light |
| Key Advantage | Established method for diagnosing disorders of cholesterol synthesis |
| Key Disadvantage | Can be more laborious, often requiring derivatization[7] |
| Diagnostic Use | Levels of 7-DHC can be >100-fold the reference range in Smith-Lemli-Opitz syndrome[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of results. Below are representative protocols for the quantification of cholesterol precursors based on published methods.
Protocol 1: UHPLC-MS/MS for 7α-hydroxy-4-cholesten-3-one (C4) in Human Serum
This protocol is based on a method developed for high-sensitivity analysis in a clinical setting.[4]
-
Sample Preparation :
-
To 100 µL of human serum, add a stable isotope-labeled internal standard (C4-d7).
-
Perform protein precipitation by adding acetonitrile containing 2% formic acid.
-
Vortex mix and then centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
-
-
Chromatography :
-
Utilize a Ultra-High-Performance Liquid Chromatography (UHPLC) system for separation.
-
Employ a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of ammonium formate and formic acid in water and methanol.[8]
-
-
Mass Spectrometry :
-
Couple the UHPLC to a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in positive mode.
-
Monitor specific Multiple Reaction Monitoring (MRM) transitions for C4 and its internal standard for quantification.
-
Protocol 2: GC-MS for 7-dehydrocholesterol (7-DHC) in Plasma
This protocol is a generalized procedure based on established methods for diagnosing metabolic disorders.[6]
-
Sample Preparation :
-
Collect blood in a lithium heparin tube and protect from light, as sterols can degrade upon exposure.[6]
-
Centrifuge the sample to separate the plasma and freeze until analysis.
-
Perform a liquid-liquid or solid-phase extraction to isolate the sterol fraction.
-
Derivatize the sample (e.g., silylation) to increase the volatility of the analytes for GC analysis.
-
-
Gas Chromatography :
-
Inject the derivatized sample into a GC system equipped with a capillary column suitable for sterol analysis.
-
Use a temperature gradient program to separate the different sterols based on their boiling points and column affinity.
-
-
Mass Spectrometry :
-
Couple the GC to a mass spectrometer, typically using electron ionization (EI).
-
Acquire mass spectra and use selected ion monitoring (SIM) or full scan mode to identify and quantify 7-DHC based on its characteristic mass fragments and retention time.
-
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of cholesterol precursors using LC-MS/MS, from sample collection to data analysis.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. diva-portal.org [diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
A Structural Showdown: Cholesta-4,7-dien-3-one versus Other Dienone Sterols
For Immediate Release
[City, State] – [Date] – A comprehensive structural and biological comparison of Cholesta-4,7-dien-3-one with other key dienone sterols offers new insights for researchers in drug development and the broader scientific community. This guide provides an objective analysis of their distinct chemical signatures and reported biological activities, supported by experimental data and detailed protocols.
Dienone sterols, a class of cholesterol derivatives characterized by a ketone group and two carbon-carbon double bonds within their steroid nucleus, are of significant interest due to their diverse biological activities. Understanding the subtle structural variations among these isomers is crucial for elucidating their mechanisms of action and potential therapeutic applications. This comparison focuses on this compound and its structural isomers, including Cholesta-4,6-dien-3-one and Cholesta-1,4-dien-3-one, as well as the related monoenone, Cholest-4-en-3-one.
Structural and Spectroscopic Comparison
The position of the double bonds in the steroid's A and B rings dramatically influences the molecule's conformation and, consequently, its interaction with biological targets. These structural differences are readily discernible through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Comparative Spectroscopic Data of Dienone Sterols
| Compound | Key ¹H NMR Chemical Shifts (ppm) | Key ¹³C NMR Chemical Shifts (ppm) | Mass Spectrum (Key Fragments m/z) |
| This compound | Data not readily available in public databases. | Data not readily available in public databases. | Expected M+ at 382, fragmentation pattern would involve losses from the side chain and characteristic cleavages of the steroid rings. |
| Cholesta-4,6-dien-3-one | ~6.16 (H-6, H-7), ~5.7 (H-4)[1] | ~199.5 (C-3), ~163 (C-5), ~140 (C-7), ~128 (C-6), ~124 (C-4)[1][2] | 382 (M+), 147, 159, 174[1][3] |
| Cholest-4-en-3-one | ~5.73 (H-4)[4] | ~199.6 (C-3), ~171.6 (C-5), ~123.9 (C-4)[4][5][6] | 384 (M+), 229, 124[4] |
| Cholesta-1,4-dien-3-one | ~7.0 (H-1), ~6.2 (H-2), ~6.0 (H-4) | ~186 (C-3), ~169 (C-5), ~155 (C-1), ~127 (C-2), ~124 (C-4) | 382 (M+), fragmentation would be influenced by the conjugated system. |
| Cholesta-3,5-dien-7-one | ~5.5 (H-3, H-4), ~5.8 (H-6) | ~202 (C-7), ~145 (C-5), ~139 (C-3), ~128 (C-6), ~124 (C-4)[2] | 382 (M+), 174, 187[2] |
Note: NMR data is typically recorded in CDCl₃ and referenced to TMS. Variations may occur based on experimental conditions.
Biological Activities: A Comparative Overview
The biological activities of dienone sterols are intrinsically linked to their structures. While direct comparative studies are limited, individual research on these compounds reveals a range of effects, from anti-inflammatory to cytotoxic activities.
This compound , while less studied, is an oxygenated derivative of 7-dehydrocholesterol, a precursor to vitamin D. Oxygenated sterols, as a class, are known to be potent regulators of cholesterol biosynthesis and can exhibit cytotoxic properties.
Cholesta-4,6-dien-3-one has been investigated for its metabolic fate and has been identified in biological systems.[7] Its 3-ol derivative, Cholesta-4,6-dien-3-ol, has demonstrated potent anticancer activity against HeLa and MCF-7 cells by inducing apoptosis.[8]
Cholest-4-en-3-one has been shown to possess anti-obesity effects by reducing body weight gain and fat accumulation.[9] Furthermore, it exhibits cytotoxic effects on breast cancer cells (MCF-7 and MDA-MB-231) by reducing lipogenesis and altering membrane raft-localized EGFR expression.[3][10]
Derivatives of Cholesta-1,4-dien-3-one have been isolated from marine organisms and have shown cytotoxic activity against HeLa cells.[5]
The diverse biological activities of these closely related sterols underscore the importance of stereochemistry and the precise positioning of functional groups in determining their pharmacological profiles.
Signaling Pathways
The interaction of dienone sterols with cellular signaling pathways is an area of active research. Many sterols are known to modulate the activity of nuclear receptors and key signaling cascades.
Caption: Potential signaling pathways modulated by dienone sterols.
Plant sterols, a broader class of compounds, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11] For instance, they can decrease the nuclear translocation of the p65 subunit of NF-κB and reduce the expression of downstream targets like COX-2. Given the structural similarities, it is plausible that dienone sterols may also interact with these inflammatory pathways. Furthermore, the cytotoxic effects observed for some dienone sterols suggest an engagement with apoptosis-regulating pathways.
Experimental Protocols
Accurate analysis of dienone sterols requires robust and validated experimental procedures for their extraction and characterization.
Protocol 1: Extraction of Sterols from Biological Samples
This protocol outlines a general procedure for the extraction of sterols for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: General workflow for sterol extraction and analysis.
1. Sample Preparation: Homogenize cell pellets or tissues in a suitable buffer. 2. Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (Folch or Bligh-Dyer method) to separate the lipid-containing organic phase. 3. Saponification (Optional): To analyze total sterols (free and esterified), hydrolyze the steryl esters by adding a strong base (e.g., KOH in ethanol) and heating. 4. Neutral Sterol Fractionation: Isolate the neutral sterol fraction from the total lipid extract using solid-phase extraction (SPE) with a silica gel cartridge. 5. Derivatization (for GC-MS): For analysis by GC-MS, convert the sterols to their more volatile trimethylsilyl (TMS) ethers using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). 6. Instrumental Analysis: Analyze the prepared samples by GC-MS or LC-MS to identify and quantify the different sterol species.
Protocol 2: NMR Spectroscopy
1. Sample Preparation: Dissolve a purified sample of the sterol (typically 1-5 mg) in an appropriate deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. 2. Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for initial characterization. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed. 3. Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the chemical shifts, coupling constants, and signal intensities to assign the structure.
Protocol 3: Mass Spectrometry
1. Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample is vaporized and separated on a GC column before entering the ion source. For LC-MS, the sample is separated on an LC column and introduced into the ion source via an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). 2. Ionization: Ionize the sample molecules using an appropriate method (e.g., electron ionization for GC-MS, ESI or APCI for LC-MS). 3. Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight). 4. Detection: Detect the ions to generate a mass spectrum. 5. Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to identify the compound and elucidate its structure. Comparison with spectral libraries can aid in identification.
This comparative guide highlights the distinct structural features and biological activities of this compound and related dienone sterols. The provided experimental protocols offer a foundation for researchers to further explore these fascinating molecules and unlock their therapeutic potential. Further direct comparative studies are warranted to fully delineate the structure-activity relationships within this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholest-4-en-3-one | C27H44O | CID 91477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000067) [hmdb.ca]
- 4. Cytotoxic cholesta-1,4-dien-3-one derivatives from soft coral Nephthea sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholesta-4,6-dien-3-one | C27H42O | CID 3034666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Cholesten-3-one(601-57-0) 13C NMR spectrum [chemicalbook.com]
- 9. Anti-BACE1 and Antimicrobial Activities of Steroidal Compounds Isolated from Marine Urechis unicinctus [mdpi.com]
- 10. Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different analytical platforms for Cholesta-4,7-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, head-to-head comparison of the most common analytical platforms for the quantification of Cholesta-4,7-dien-3-one: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various biological matrices. This document outlines the performance characteristics, experimental protocols, and visual workflows to aid in your decision-making process.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of GC-MS, LC-MS/MS, and HPLC-UV for the analysis of sterols, including this compound. Data presented is a synthesis from various studies on related neutral sterols and ketosteroids, as direct comparative data for this compound is limited.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.005 - 1 ng/mL[1] | 15 - 100 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.2 - 10 µg/mL[3] | 0.01 - 1 ng/mL | 62.5 ng/mL[2] |
| Linearity (r²) | > 0.99[3] | > 0.995[4] | > 0.999[5] |
| Precision (% CV) | 1.1 - 9.8%[3] | < 10%[6][7] | < 5% |
| Accuracy (% Bias) | -24.1 to 25.1%[3] | -13.6 to 15.0%[1] | Not consistently reported |
| Specificity | High (with MS detection) | Very High (with MS/MS) | Moderate (potential for interferences) |
| Throughput | Moderate | High | High |
| Derivatization | Typically required (e.g., silylation) | Often not required, but can enhance sensitivity (e.g., Girard P)[8] | Can be used to improve detectability[9] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using each platform are provided below. These protocols are generalized based on established methods for neutral sterol and ketosteroid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
a. Sample Preparation (from Plasma/Serum):
-
Saponification: To 100 µL of plasma, add an internal standard (e.g., epicoprostanol) and 1 mL of 1 M ethanolic KOH. Heat at 60°C for 1 hour to hydrolyze sterol esters.
-
Liquid-Liquid Extraction (LLE): After cooling, add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Isolation: Carefully transfer the upper hexane layer to a clean tube. Repeat the extraction twice.
-
Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.[10]
b. GC-MS Analysis:
-
GC Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Set to 280°C in splitless mode.
-
Oven Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for this compound-TMS ether.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
a. Sample Preparation (from Plasma/Serum):
-
Protein Precipitation: To 100 µL of plasma, add an internal standard (e.g., d7-cholestenone) and 400 µL of ice-cold acetonitrile. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% methanol in water).
b. LC-MS/MS Analysis:
-
LC Column: Employ a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Use a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Gradient: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detector: Use an electrospray ionization (ESI) source in positive ion mode. Optimize Multiple Reaction Monitoring (MRM) transitions for this compound and its internal standard.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
a. Sample Preparation (from Plasma/Serum):
-
Saponification and LLE: Follow the same procedure as for GC-MS (steps 1a-1c).
-
Drying and Reconstitution: Evaporate the hexane extract to dryness and reconstitute the residue in 100 µL of the mobile phase.
b. HPLC-UV Analysis:
-
HPLC Column: Utilize a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
UV Detector: Monitor the absorbance at the λmax of this compound (typically around 240-280 nm for conjugated ketones). The detection wavelength should be optimized based on the UV spectrum of a pure standard.
Mandatory Visualization
Signaling and Metabolic Pathway
Caption: Putative metabolic pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for sterol analysis.
Logical Relationship: Platform Comparison
Caption: Key advantages of each analytical platform.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of cholesterol in mouse brain by HPLC with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The comparison of HPLC and spectrophotometric method for cholesterol determination | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04381F [pubs.rsc.org]
- 10. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Cholesta-4,7-dien-3-one: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
High-Resolution Mass Spectrometry: The Gold Standard for Identification
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers unparalleled specificity and sensitivity for the analysis of steroidal compounds like Cholesta-4,7-dien-3-one. The key advantage of HRMS lies in its ability to provide a highly accurate mass measurement of the parent ion, enabling the determination of its elemental composition and distinguishing it from isobaric interferences.
Key Performance Characteristics of HRMS for Steroid Analysis:
| Parameter | Performance |
| Mass Accuracy | Typically < 5 ppm, allowing for high confidence in elemental composition assignment. |
| Resolution | > 10,000 FWHM, enabling the separation of ions with very similar mass-to-charge ratios. |
| Sensitivity | Detection limits in the low ng/mL to pg/mL range are achievable. |
| Dynamic Range | Wide dynamic range allows for the analysis of both high and low abundance species in a single run. |
Predicted High-Resolution Mass Spectrometry Data for this compound
Based on its chemical formula (C₂₇H₄₂O), the predicted accurate mass of the protonated molecule [M+H]⁺ of this compound can be calculated. This, along with the characteristic fragmentation pattern, forms the basis for its identification.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 383.3236 |
| [M+Na]⁺ | 405.3055 |
| [M+K]⁺ | 421.2795 |
Note: These are theoretical values. Experimental values should be within the mass accuracy of the instrument.
Predicted Fragmentation Pattern
While a definitive high-resolution MS/MS spectrum for this compound is not available, we can predict its fragmentation based on the known patterns of similar steroidal ketones. The fragmentation is likely to involve neutral losses of water (H₂O) and cleavages within the steroid ring structure. The conjugated double bonds in the A and B rings will influence the fragmentation pathways.
A comparison with the available MS/MS data for the closely related isomer, Cholesta-4,6-dien-3-one , provides valuable insights. The fragmentation of its [M+H]⁺ ion would likely yield characteristic product ions resulting from the cleavage of the B-ring.
Comparison with Alternative Analytical Techniques
While HRMS is the preferred method for definitive identification, other techniques can provide complementary information or be used for routine screening.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent chromatographic separation of isomers. Extensive spectral libraries available. | Requires derivatization for non-volatile steroids. High temperatures can cause degradation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by precursor and product ion analysis. | High sensitivity and selectivity for targeted analysis. | Lower resolution than HRMS may not distinguish all isobaric interferences. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation. | Lower sensitivity compared to mass spectrometry. Requires larger sample amounts. |
Experimental Protocols
Proposed LC-HRMS Method for this compound
This protocol is adapted from established methods for the analysis of related sterols.
Sample Preparation:
-
Extraction: Extract the sample with a suitable organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Concentration: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from 50% B to 100% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
High-Resolution Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation information.
Visualizing the Workflow and Biosynthetic Pathway
To aid in understanding the analytical process and the biochemical context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the identification of this compound.
Caption: Simplified biosynthetic pathway of this compound.
Evaluating the Specificity of Analytical Methods for Cholesta-4,7-dien-3-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of sterol metabolites is paramount. This guide provides a comprehensive evaluation of analytical methodologies for Cholesta-4,7-dien-3-one, a key intermediate in cholesterol metabolism. While dedicated enzymatic assays for this specific dienone are not commercially available, this document will compare the established gold-standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with the theoretical principles and potential limitations of a hypothetical enzymatic assay.
This compound is a non-cholesterol sterol that can be formed from the oxidation of 7-dehydrocholesterol.[1] Its accurate measurement is crucial for understanding various physiological and pathological processes. This guide will delve into the specificity, sensitivity, and practical considerations of available and theoretical analytical methods.
Method Comparison: A Head-to-Head Analysis
The primary challenge in quantifying this compound lies in its structural similarity to other sterols, necessitating highly specific analytical techniques. The following table compares the performance of LC-MS/MS with the anticipated characteristics of a theoretical enzymatic assay.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Hypothetical Enzymatic Assay |
| Specificity | Very High: Capable of distinguishing between structurally similar isomers based on fragmentation patterns and retention times. | Variable: Highly dependent on enzyme specificity. Cross-reactivity with other sterols is a significant concern. |
| Sensitivity | Very High: Can detect analytes at picogram to femtogram levels. | Moderate to High: Dependent on the enzyme's catalytic efficiency and the detection method for the product. |
| Multiplexing | High: Can simultaneously quantify multiple analytes in a single run. | Low: Typically designed for a single analyte. |
| Throughput | Moderate: Sample preparation can be a bottleneck, although automation is possible. | High: Amenable to high-throughput screening formats (e.g., 96-well plates). |
| Development Cost | High: Requires significant capital investment in instrumentation. | Moderate to High: Development and validation of a specific enzyme and corresponding assay can be resource-intensive. |
| Cost per Sample | Moderate: Dependent on instrument time, consumables, and expertise required. | Low to Moderate: Once developed, the cost per sample is generally lower than LC-MS/MS. |
| Matrix Effects | Can be significant but can be mitigated with appropriate internal standards and sample preparation. | Can be susceptible to interference from components in the biological matrix. |
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the superior method for the quantification of sterols and other small molecules in complex biological matrices. Its high specificity and sensitivity make it the reference method for steroid analysis.[2][3][4][5][6] The principle of LC-MS/MS involves the chromatographic separation of the analyte of interest from other sample components, followed by its ionization and mass-based detection. The use of tandem mass spectrometry allows for the selection of a specific precursor ion and the detection of its characteristic product ions, providing an additional layer of specificity.
Experimental Protocol: LC-MS/MS for Sterol Analysis (Adapted for this compound)
This protocol is a representative example for the analysis of a related sterol and can be adapted for this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 100% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The exact mass transitions would need to be determined through infusion of a pure standard.
-
Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
The Hypothetical Enzymatic Assay: A Specificity Challenge
While no specific enzymatic assay for this compound is readily available, we can evaluate the potential of such an assay based on known enzyme families. An enzymatic assay would likely rely on an enzyme that can specifically recognize and convert this compound to a detectable product.
The most likely candidate enzyme family would be the hydroxysteroid dehydrogenases (HSDs). For instance, 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7) is known to act on 7α-hydroxylated sterols.[7][8][9] However, the substrate specificity of these enzymes is often not absolute, leading to potential cross-reactivity with other structurally similar sterols present in biological samples.[10] This lack of absolute specificity is a major hurdle in developing a reliable enzymatic assay.
Another possibility could involve cholesterol oxidase, which is commonly used in cholesterol assays. This enzyme oxidizes cholesterol to cholest-4-en-3-one.[11] However, its activity on a dienone like this compound would need to be thoroughly investigated, and cross-reactivity with other sterols would still be a primary concern.
Experimental Protocol: A Theoretical Enzymatic Assay
A hypothetical enzymatic assay could be designed as follows:
1. Reaction Principle
-
An enzyme (e.g., a specific oxidoreductase) would convert this compound to a product.
-
This reaction could be coupled to the production or consumption of a detectable molecule, such as NADH or a colored/fluorescent product.
2. Assay Procedure
-
Prepare a reaction mixture containing a suitable buffer, the specific enzyme, and any necessary cofactors.
-
Add the sample containing this compound to initiate the reaction.
-
Incubate for a defined period at an optimal temperature.
-
Measure the change in absorbance or fluorescence using a plate reader.
-
Quantify the concentration of this compound by comparing the signal to a standard curve.
Visualizing the Pathways and Workflows
To better understand the context and the analytical process, the following diagrams have been generated.
Caption: Simplified pathway showing the formation of this compound.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
In the evaluation of analytical methods for this compound, LC-MS/MS stands out as the unequivocally superior technique due to its high specificity and sensitivity. While the concept of a dedicated enzymatic assay is appealing for its potential high-throughput and lower per-sample cost, the significant challenge of ensuring specificity in a complex biological matrix makes its development and validation a formidable task. For researchers requiring accurate and reliable quantification of this compound, the adoption of a well-validated LC-MS/MS method is the recommended course of action. This ensures the generation of robust data, which is critical for advancing research and development in related fields.
References
- 1. [Formation of 7-dehydrocholesterol ketoderivative - this compound in stomach and intestinal rat tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Accurately Testing Your Testosterone: LC–MS/MS vs Immunoassay - Steel Health and Hormones Centre [steelhealthandhormonescentre.com]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. Human Metabolome Database: Showing Protein 3 beta-hydroxysteroid dehydrogenase type 7 (HMDBP04980) [hmdb.ca]
- 10. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amano-enzyme.com [amano-enzyme.com]
Safety Operating Guide
Navigating the Disposal of Cholesta-4,7-dien-3-one: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: Not typically required under normal use conditions with adequate ventilation. However, if dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3]
In Case of a Spill:
-
Avoid the generation of dust.[3]
-
Ventilate the area of the spill.
-
Carefully sweep up the solid material.
-
Place the collected material into a suitable, labeled container for disposal.[3]
Step-by-Step Disposal Protocol
This protocol is based on best practices for the disposal of similar chemical compounds. Always adhere to your institution's specific waste disposal guidelines and local, state, and federal regulations.
-
Do Not Mix: Keep Cholesta-4,7-dien-3-one waste separate from other chemical waste. Do not mix it with other substances.
-
Original Container: Whenever possible, leave the chemical in its original container. This ensures it is clearly labeled and its properties are known to waste handlers.
-
Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and any known hazards.
-
Waste Collection:
-
Solid Waste: Place the container with the solid this compound into a larger, compatible container designated for chemical waste.
-
Contaminated Materials: Any materials used to clean up spills or that are otherwise contaminated (e.g., gloves, weighing paper) should also be placed in a designated chemical waste container.
-
-
Consult a Professional: Arrange for disposal with a licensed and qualified hazardous waste disposal company. Provide them with all available safety information.
Quantitative Data for Cholest-4-en-3-one (Analog)
The following table summarizes key quantitative data for the analogous compound, Cholest-4-en-3-one, which can be used as a reference in the absence of specific data for this compound.
| Property | Value | Source |
| Molecular Formula | C27H44O | PubChem[1] |
| Molecular Weight | 384.6 g/mol | PubChem[1] |
| Melting Point | 79 - 82 °C | Thermo Fisher Scientific[3], PubChem[1] |
| Physical State | Solid Powder | Thermo Fisher Scientific[3], PubChem[1] |
| Appearance | Light yellow | Thermo Fisher Scientific[3] |
Experimental Protocols Cited
The disposal procedures outlined in this document are derived from the safety data sheets of analogous compounds. These documents do not cite specific experimental protocols for disposal but rather provide guidelines based on the chemical's properties and regulatory requirements. The primary cited methodologies are standard chemical waste handling procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Cholesta-4,7-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Cholesta-4,7-dien-3-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is recommended, treating it as a substance with potential hazards. The following procedures are based on best practices for handling chemicals with unknown toxicity and information available for structurally similar compounds like Cholest-4-en-3-one.
Personal Protective Equipment (PPE)
Due to the lack of specific hazard data for this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for various tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles[1][2] | Nitrile gloves (inspect prior to use) | Laboratory coat | Recommended to handle in a chemical fume hood. If not possible, an N95 respirator may be considered. |
| Handling open containers | Chemical splash goggles[2][3] | Nitrile gloves (inspect prior to use) | Laboratory coat | Work in a certified chemical fume hood. |
| Cleaning spills | Chemical splash goggles and face shield[1][3] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls over a laboratory coat[1] | Air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and location.[1] |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handling sealed waste containers. |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures a systematic and safe approach to handling this compound from receipt to disposal.
Disposal Plan
Proper disposal is critical to ensure environmental safety and regulatory compliance.
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Avoid mixing with other waste streams unless compatibility is confirmed.
-
-
Disposal Procedures:
-
Dispose of all waste in accordance with your institution's environmental health and safety guidelines, as well as local, state, and federal regulations.
-
Do not pour this compound or its solutions down the drain.[4]
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
-
Spills:
-
Small spills: For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. Clean the area with a suitable solvent and then with soap and water.
-
Large spills: Evacuate the area and prevent entry. Contact your institution's emergency response team. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, during cleanup.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
